BMS-1233
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H33ClN2O4 |
|---|---|
Molecular Weight |
581.1 g/mol |
IUPAC Name |
1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C35H33ClN2O4/c1-24-28(13-8-14-30(24)27-11-3-2-4-12-27)23-42-34-19-33(41-22-26-10-7-9-25(17-26)20-37)29(18-31(34)36)21-38-16-6-5-15-32(38)35(39)40/h2-4,7-14,17-19,32H,5-6,15-16,21-23H2,1H3,(H,39,40) |
InChI Key |
TZOWKIMGKWZTKR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Binding Affinity of Bristol Myers Squibb (BMS) Small-Molecule PD-L1 Inhibitors
Introduction
This technical guide provides a detailed overview of the binding affinity and mechanism of action of small-molecule inhibitors targeting the Programmed Death-Ligand 1 (PD-L1). While the specific compound "BMS-1233" is identified as a PD-L1 inhibitor with an IC50 of 14.5 nM, publicly available scientific literature extensively characterizes a series of related compounds from Bristol Myers Squibb (BMS), such as BMS-202 and BMS-1166.[1] This guide will focus on the well-documented data from this series as a representative framework for understanding the binding characteristics of BMS small-molecule PD-L1 inhibitors, including the available data for this compound.
These compounds represent a significant advancement in cancer immunotherapy, offering a potential alternative to monoclonal antibody-based therapies.[2][3] They function by disrupting the interaction between PD-L1, often overexpressed on tumor cells, and its receptor, Programmed Death-1 (PD-1), which is present on activated T cells.[2][4] This blockade restores the immune system's ability to recognize and eliminate cancer cells.[4]
Quantitative Binding Affinity Data
The binding affinities of BMS small-molecule inhibitors for PD-L1 have been determined using various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) are key parameters for quantifying this interaction.
| Compound | Assay Type | Parameter | Value |
| This compound | Unspecified | IC50 | 14.5 nM |
| BMS-202 | HTRF | IC50 | 18 nM |
| SPR | Kd | 320 nM | |
| BMS-1166 | HTRF | IC50 | 1.4 nM |
| SPR | Kd | 5.7 nM |
Mechanism of Action: PD-L1 Dimerization
Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 binding interface, BMS small-molecule inhibitors employ a distinct mechanism.[7][9] These compounds bind directly to a hydrophobic pocket on the surface of PD-L1.[10] This binding event induces and stabilizes the formation of a PD-L1 homodimer.[7][11][12] The resulting dimeric conformation of PD-L1 occludes the binding site for PD-1, effectively preventing the formation of the PD-1/PD-L1 complex and subsequent T-cell inhibition.[7][11]
PD-1/PD-L1 Signaling Pathway and Inhibition
Caption: BMS inhibitors bind to PD-L1, inducing dimerization and blocking PD-1 interaction.
Experimental Protocols
The binding affinity of BMS PD-L1 inhibitors is primarily determined by Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR) assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
HTRF is a proximity-based assay that measures the binding of PD-1 and PD-L1 through Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[13][14]
Methodology:
-
Reagent Preparation:
-
Recombinant human PD-1 protein is tagged (e.g., with IgG).[13]
-
Recombinant human PD-L1 protein is tagged with a complementary tag (e.g., 6His).[13]
-
An anti-tag antibody conjugated to a Europium cryptate donor (e.g., anti-human IgG-Tb) and another anti-tag antibody conjugated to a d2 acceptor (e.g., anti-6His-d2) are prepared.[13]
-
Test compounds (e.g., BMS-202) are serially diluted to various concentrations.
-
-
Assay Procedure:
-
80 nL of the test compound at 100x final concentration is dispensed into a 384-well low-volume white plate.[13]
-
4 µL of tagged PD-1 protein is added to all wells.[13]
-
The plate is incubated for 30 minutes at room temperature in the dark.[13]
-
4 µL of a pre-mixed solution containing tagged PD-L1 and the HTRF detection reagents (donor and acceptor antibodies) is added.[13]
-
The plate is incubated for 30-60 minutes to allow the binding reaction to reach equilibrium.[13]
-
-
Data Acquisition and Analysis:
-
The plate is read on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[14]
-
The ratio of the two emission intensities is calculated. A decrease in the HTRF signal relative to the control (DMSO) indicates inhibition of the PD-1/PD-L1 interaction.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding inhibition assay.
Surface Plasmon Resonance (SPR) Blockade Assay
SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[15]
Methodology:
-
Chip Preparation and Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[15]
-
Recombinant human PD-1 protein is immobilized onto the activated surface of a flow cell via amine coupling.[16][17]
-
A reference flow cell is prepared in the same way but without the PD-1 protein to serve as a control for non-specific binding and bulk refractive index changes.[15]
-
Remaining active esters on both flow cells are deactivated with an injection of ethanolamine-HCl.[15]
-
-
Binding and Inhibition Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor chip.[16]
-
A constant concentration of PD-L1 protein (analyte) is prepared in the running buffer.[16]
-
The test inhibitor (e.g., BMS-1166) is serially diluted.
-
The PD-L1 solution is pre-incubated with each concentration of the inhibitor.[18]
-
The PD-L1/inhibitor mixtures are sequentially injected over both the PD-1-immobilized surface and the reference cell.[18]
-
The binding response, measured in Resonance Units (RU), is recorded in real-time to monitor the association and dissociation phases.[15]
-
-
Data Analysis:
-
The response from the reference flow cell is subtracted from the active flow cell to obtain a corrected sensorgram.[15]
-
The percentage of blockade is calculated based on the reduction in the binding signal of PD-L1 in the presence of the inhibitor compared to its absence.
-
Kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model.
-
Caption: Workflow for the SPR-based PD-1/PD-L1 blockade and kinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in small-molecule inhibitors targeting PD-L1 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. aurorabiolabs.com [aurorabiolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor [bio-protocol.org]
- 17. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of Deucravacitinib (BMS-986165)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deucravacitinib (B606291) (BMS-986165) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the active ATP-binding site, deucravacitinib features a novel allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[3][4][5][6] This unique binding mode confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), thereby offering a more targeted therapeutic approach with a potentially improved safety profile.[3][5][6][7] Deucravacitinib effectively inhibits the downstream signaling of key cytokines implicated in various immune-mediated diseases, including interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][3][4][6][8][9] This guide provides a comprehensive overview of the core downstream signaling pathways modulated by deucravacitinib, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action
Deucravacitinib's distinct mechanism of action involves binding to the regulatory JH2 domain of TYK2.[4][5][6] This allosteric inhibition locks the kinase in an inactive conformation, preventing its activation and subsequent downstream signaling.[4][5][6][7] This targeted approach avoids the broader immunosuppression associated with less selective JAK inhibitors.
Core Downstream Signaling Pathways
TYK2 is a crucial component of the signaling cascades for several key cytokines. Deucravacitinib's inhibition of TYK2 primarily impacts the following pathways:
IL-23 Signaling Pathway
The IL-23 pathway is central to the pathogenesis of many autoimmune diseases, particularly psoriasis, by promoting the expansion and maintenance of T helper 17 (Th17) cells.[2][10][11][12]
-
Activation: IL-23 binds to its receptor complex, which is associated with TYK2 and JAK2.[12][13][14]
-
Downstream Events: This binding leads to the phosphorylation and activation of STAT3.[12][13][14]
-
Cellular Response: Activated STAT3 translocates to the nucleus, inducing the transcription of genes such as RORγt, which is the master regulator of Th17 differentiation.[10][14] This results in the production of pro-inflammatory cytokines like IL-17 and IL-22.[10][13][14]
-
Effect of Deucravacitinib: By inhibiting TYK2, deucravacitinib blocks the phosphorylation of STAT3, thereby downregulating the entire IL-23/Th17 axis.[4]
IL-12 Signaling Pathway
The IL-12 pathway is critical for promoting Th1 cell differentiation and the production of interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity.[15][16]
-
Activation: IL-12 binds to its receptor, which, similar to the IL-23 receptor, involves a heterodimer that associates with TYK2 and JAK2.[15][17]
-
Downstream Events: This leads to the phosphorylation and activation of STAT4.[15][16][18]
-
Cellular Response: Activated STAT4 translocates to the nucleus and promotes the expression of Th1-associated genes, leading to the production of IFN-γ.[15][18]
-
Effect of Deucravacitinib: Deucravacitinib inhibits TYK2, thereby blocking STAT4 phosphorylation and subsequent Th1-mediated inflammatory responses.
Type I Interferon (IFN) Signaling Pathway
Type I IFNs (e.g., IFN-α and IFN-β) are crucial for antiviral responses but are also implicated in the pathology of autoimmune diseases like systemic lupus erythematosus.[19]
-
Activation: Type I IFNs bind to the IFN-α receptor (IFNAR), which is associated with TYK2 and JAK1.[19]
-
Downstream Events: This leads to the phosphorylation of STAT1 and STAT2.[19] These phosphorylated STATs then form a complex with IRF9, known as the IFN-stimulated gene factor 3 (ISGF3) complex.[19]
-
Cellular Response: The ISGF3 complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of numerous IFN-stimulated genes (ISGs), leading to their transcription.[19]
-
Effect of Deucravacitinib: Deucravacitinib's inhibition of TYK2 blocks the phosphorylation of STAT1 and STAT2, thereby preventing the formation of the ISGF3 complex and the expression of ISGs.[6]
Quantitative Data
The following tables summarize the inhibitory activity and selectivity of deucravacitinib.
Table 1: Inhibitory Activity of Deucravacitinib
| Assay Type | Target | IC50 (nM) | Reference |
| Probe Displacement Assay | TYK2 | 0.2 | [7] |
| Cellular Assay (IL-12 signaling) | TYK2 | 2-19 | [7] |
| Cellular Assay (IL-23 signaling) | TYK2 | 2-19 | [7] |
| Cellular Assay (IFN-α signaling) | TYK2 | 2-19 | [7] |
Table 2: Selectivity of Deucravacitinib vs. Other JAK Inhibitors (IC50, nM) in Human Whole Blood Assays
| Inhibitor | TYK2 (IL-12-induced IFN-γ production) | JAK1/3 (IL-2-induced pSTAT5) | JAK2/2 (TPO-induced pSTAT3) | Reference |
| Deucravacitinib | 5.3 | >10,000 | >10,000 | [20] |
| Tofacitinib | 632 | 32 | 245 | [20] |
| Upadacitinib | 295 | 15 | 1650 | [20] |
| Baricitinib | 358 | 51 | 100 | [20] |
Experimental Protocols
In Vitro Inhibition of IL-23-Induced STAT3 Phosphorylation in Human PBMCs
This protocol outlines a general procedure to assess the in vitro potency of deucravacitinib by measuring its ability to inhibit IL-23-induced phosphorylation of STAT3 in human Peripheral Blood Mononuclear Cells (PBMCs).[21]
Materials:
-
Deucravacitinib
-
Anhydrous DMSO
-
Human PBMCs
-
RPMI 1640 cell culture medium with 10% Fetal Bovine Serum (FBS)
-
Recombinant human IL-23
-
Fixation buffer
-
Permeabilization buffer
-
Anti-human pSTAT3 (Tyr705) antibody (or other relevant phospho-site)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate human PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in RPMI 1640 medium with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of deucravacitinib in DMSO. Perform serial dilutions in DMSO to achieve the desired concentration range.
-
Compound Incubation: Add the serially diluted deucravacitinib or DMSO (vehicle control) to the cell suspension. The final DMSO concentration should not exceed 0.5%. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Stimulation: Add recombinant human IL-23 to the cell suspension at a pre-determined optimal concentration (e.g., 10 ng/mL). Incubate for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Stop the stimulation by adding fixation buffer and incubate for 20 minutes at room temperature. Wash the cells with PBS and then add permeabilization buffer for 10 minutes.
-
Staining: Wash the cells and then add the anti-human pSTAT3 antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with PBS and resuspend in PBS. Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 antibody.
-
Data Analysis: Gate on the lymphocyte population. Determine the geometric mean fluorescence intensity (gMFI) of pSTAT3 for each treatment condition. Calculate the percentage of inhibition for each deucravacitinib concentration relative to the vehicle control and generate a dose-response curve to calculate the IC50 value.
Cellular Assay for Inhibition of STAT Phosphorylation by Western Blotting
This protocol describes the use of Western blotting to assess the effect of Deucravacitinib on IFN-α-induced phosphorylation of STAT1 and STAT2 in a human cell line.[22]
Materials:
-
Human cell line expressing the Type I IFN receptor (e.g., HeLa, A549)
-
Appropriate cell culture medium
-
Deucravacitinib stock solution (in DMSO)
-
Recombinant human IFN-α
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT2 (Tyr690), anti-total STAT1, anti-total STAT2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of deucravacitinib or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IFN-α for 15-30 minutes at 37°C.
-
Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-STAT1 and phospho-STAT2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. To confirm equal protein loading, strip the membrane and re-probe with antibodies against total STAT1, total STAT2, and a loading control like β-actin. Quantify band intensities to determine the inhibition of STAT phosphorylation.
Clinical Relevance and Biomarker Modulation
Clinical trials have demonstrated the efficacy of deucravacitinib in treating moderate-to-severe plaque psoriasis and psoriatic arthritis.[23][24][25][26] Treatment with deucravacitinib leads to a significant reduction in disease activity, which correlates with the modulation of downstream biomarkers.
In a phase 2 trial in patients with psoriatic arthritis (NCT03881059), deucravacitinib treatment resulted in a significant reduction in serum levels of biomarkers associated with the IL-23 pathway (IL-17A, IL-19, and β-defensin) and the Type I IFN pathway (CXCL9 and CXCL10) at week 16 compared to baseline.[27] Furthermore, in a phase 2 trial in psoriasis, deucravacitinib dose-dependently reduced the expression of IL-23 and Type I IFN pathway biomarkers in lesional skin.[28] These findings confirm the on-target activity of deucravacitinib and its impact on the key inflammatory pathways driving these diseases.
Conclusion
Deucravacitinib represents a significant advancement in the targeted therapy of immune-mediated diseases. Its unique allosteric inhibition of TYK2 provides a highly selective mechanism for disrupting the downstream signaling of IL-12, IL-23, and Type I IFNs. This targeted approach has demonstrated robust clinical efficacy and a favorable safety profile. The detailed understanding of its mechanism of action and downstream effects, as outlined in this guide, is crucial for researchers and clinicians working to leverage this novel therapeutic strategy for the benefit of patients.
References
- 1. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omnihealthpractice.com [omnihealthpractice.com]
- 3. drughunter.com [drughunter.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 6. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Interleukin-23: as a drug target for autoimmune inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interleukin 23 - Wikipedia [en.wikipedia.org]
- 15. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. The Type I Interferons: Basic Concepts and Clinical Relevance in Immune-mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. skin.dermsquared.com [skin.dermsquared.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Deucravacitinib, a selective, TYK2 inhibitor, in psoriatic arthritis: achievement of minimal disease activity components in a phase 2 trial — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 24. Improvements in Patient-Reported Outcomes After Treatment With Deucravacitinib in Patients With Psoriatic Arthritis: Results From a Randomized Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ard.bmj.com [ard.bmj.com]
- 26. dovepress.com [dovepress.com]
- 27. Phase 2 Trial of Deucravacitinib in Psoriatic Arthritis: Biomarkers Associated With Disease Activity, Pharmacodynamics, and Clinical Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
An Overview of BMS-1233: A PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific structure-activity relationship (SAR) of BMS-1233 is limited. This document summarizes the currently accessible data and provides a high-level overview of its mechanism of action.
Introduction
This compound is identified as an orally active small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2] Its primary mechanism of action is the disruption of the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint pathway that cancer cells often exploit to evade the host immune system. By inhibiting this pathway, this compound aims to restore the anti-tumor immune response.
Quantitative Data
The primary piece of quantitative data available for this compound is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | PD-L1 | 14.5[1][2] |
No further quantitative data, such as binding affinities of analogues or detailed pharmacokinetic/pharmacodynamic parameters, are publicly available at this time.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, it has been mentioned that this compound was evaluated in the following experimental setups:
-
Cell-Based Assays: It has been shown to promote the death of HepG2 cells in a co-culture model with Jurkat T cells.[1][2] This type of assay is fundamental in immuno-oncology to assess the ability of an agent to restore T-cell-mediated killing of cancer cells.
-
In Vivo Models: this compound has demonstrated anti-tumor activity in a mouse model of melanoma.[1][2]
Without access to the primary research publications, detailed step-by-step protocols for these experiments cannot be provided.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the PD-1/PD-L1 immune checkpoint. The following diagram illustrates this pathway and the role of this compound.
Caption: Simplified PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent, orally active inhibitor of PD-L1. While its IC50 value indicates strong activity, a detailed public understanding of its structure-activity relationship is currently lacking. Further publications are required to elucidate the specific chemical moieties responsible for its activity and to provide the scientific community with a deeper insight into its therapeutic potential and development. Researchers interested in this compound are encouraged to look for future publications from Bristol Myers Squibb for more in-depth information.
References
In-Depth Technical Guide: Discovery and Synthesis of BMS-1233, a Novel PD-L1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BMS-1233, an orally active small molecule inhibitor of the programmed cell death-ligand 1 (PD-L1). This compound has demonstrated potent antitumor activity by disrupting the PD-1/PD-L1 immune checkpoint pathway. This document details the experimental protocols for its biological characterization, summarizes key quantitative data, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
The interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that tumor cells exploit to evade immune surveillance. Inhibition of this pathway has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies targeting PD-1 or PD-L1 have shown significant clinical success, the development of small molecule inhibitors offers potential advantages, including oral bioavailability and different pharmacokinetic profiles. This compound is a novel, orally active inhibitor of PD-L1 with a potent half-maximal inhibitory concentration (IC50) of 14.5 nM.[1] Preclinical studies have demonstrated its ability to promote cancer cell death in co-culture models and exhibit antitumor activity in vivo.[1]
Discovery
The discovery of this compound was part of a broader effort to identify small molecules capable of modulating the PD-1/PD-L1 pathway. While the specific high-throughput screening campaign that led to the identification of the initial scaffold of this compound is not detailed in the public domain, the work by Cheng et al. (2023) describes its use as a reference compound in the development of bifunctional molecules, suggesting it is a well-characterized PD-L1 inhibitor.[2][3] The development of such inhibitors typically involves screening large compound libraries for their ability to disrupt the PD-1/PD-L1 protein-protein interaction, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the primary peer-reviewed literature. Pharmaceutical companies often protect the exact synthetic routes of their proprietary compounds. However, based on the structure of related biphenyl-based PD-L1 inhibitors developed by Bristol Myers Squibb, a plausible synthetic strategy can be inferred. The synthesis would likely involve a Suzuki coupling reaction to form the core biphenyl (B1667301) structure, followed by functional group manipulations to introduce the requisite side chains.
A generalized synthetic workflow for biphenyl-based PD-L1 inhibitors is depicted below. Please note that this is a representative workflow and may not reflect the exact synthesis of this compound.
Biological Activity and Mechanism of Action
This compound functions by inhibiting the interaction between PD-L1 on tumor cells and PD-1 on activated T cells. This blockade abrogates the inhibitory signal, thereby restoring the cytotoxic T lymphocyte (CTL) response against cancer cells.
In Vitro Activity
The primary in vitro activity of this compound is its potent inhibition of the PD-1/PD-L1 interaction.
| Parameter | Value | Reference |
| IC50 (PD-1/PD-L1 Inhibition) | 14.5 nM | [1] |
Cellular Activity
This compound has been shown to promote the death of HepG2 (hepatocellular carcinoma) cells when co-cultured with Jurkat T cells, demonstrating its ability to enhance T-cell mediated cytotoxicity.[1]
| Assay | Effect of this compound | Reference |
| Jurkat T cell & HepG2 co-culture | Promotes HepG2 cell death | [1] |
In Vivo Antitumor Activity
In a mouse model of melanoma, this compound exhibited antitumor activity, indicating its potential for in vivo efficacy.[1]
| Animal Model | Tumor Type | Effect of this compound | Reference | | :--- | :--- | :--- | | Mouse | Melanoma | Antitumor activity |[1] |
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to PD-1 on T cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K. This ultimately leads to reduced T-cell proliferation, cytokine release, and cytotoxicity. This compound blocks the initial interaction, thus preventing this inhibitory cascade.
Experimental Protocols
Jurkat T Cell and HepG2 Cell Co-culture Assay
This assay is designed to assess the ability of a compound to enhance T-cell-mediated killing of cancer cells.
Materials:
-
Jurkat T cells (human T lymphocyte cell line)
-
HepG2 cells (human hepatocellular carcinoma cell line, expressing PD-L1)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
On the following day, add Jurkat T cells to the wells containing HepG2 cells at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add this compound at various concentrations to the co-culture. Include a vehicle control (e.g., DMSO).
-
Incubate the co-culture for 48-72 hours.
-
At the end of the incubation, gently remove the Jurkat T cells (suspension cells).
-
Assess the viability of the remaining adherent HepG2 cells using a suitable cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of cell death relative to the vehicle control.
In Vivo Melanoma Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a syngeneic mouse melanoma model.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound is a potent, orally active small molecule inhibitor of PD-L1 that has demonstrated promising preclinical antitumor activity. Its mechanism of action, involving the disruption of the PD-1/PD-L1 immune checkpoint, is well-established. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of this compound, offering valuable information for researchers and professionals in the field of cancer immunotherapy and drug development. Further investigation and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. The Immunostimulative Effect and Mechanisms of a Novel Mouse Anti-Human PD-1 Monoclonal Antibody on Jurkat Lymphocytic Cells Cocultured with Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bifunctional small molecules targeting PD-L1/CXCL12 as dual immunotherapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Validation of BMS-1233 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of BMS-1233, an orally active small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1). The information presented herein is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a detailed understanding of the mechanism of action and experimental validation of this compound in cancer cells.
Introduction to this compound and its Target: PD-L1
This compound is an inhibitor of PD-L1, a transmembrane protein that plays a crucial role in suppressing the adaptive immune system. In the tumor microenvironment, cancer cells can overexpress PD-L1, which binds to its receptor, Programmed Death-1 (PD-1), on the surface of activated T cells. This interaction leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxic activity, allowing cancer cells to evade immune surveillance. By blocking the PD-1/PD-L1 interaction, this compound aims to restore the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies validating the efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line(s) | Parameter | Value | Reference |
| PD-L1 Inhibition | Recombinant Human PD-L1 | IC50 | 14.5 nM | [1] |
| Cell Viability (Co-culture) | Jurkat T cells & HepG2 | % HepG2 Cell Mortality (at 1 µM) | ~40% | [2] |
Table 2: In Vivo Antitumor Activity of this compound in a Melanoma Mouse Model
| Treatment Group | Dosage | Mean Tumor Weight (mg) | Standard Deviation (mg) | Reference |
| Vehicle | - | ~1200 | ~200 | [2] |
| This compound | 75 mg/kg | ~600 | ~150 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
3.1. PD-L1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PD-1/PD-L1 interaction.
-
Materials:
-
Recombinant human PD-L1 protein
-
Recombinant human PD-1 protein
-
HTRF detection reagents
-
This compound
-
Assay buffer
-
384-well low volume plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant human PD-L1 and PD-1 proteins to the wells of a 384-well plate.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at room temperature for the recommended time to allow for the binding reaction to reach equilibrium.
-
Add the HTRF detection reagents according to the manufacturer's protocol.
-
Incubate the plate in the dark at room temperature.
-
Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
3.2. Jurkat T cell and HepG2 Cell Co-culture Assay
-
Objective: To assess the ability of this compound to enhance T-cell mediated killing of cancer cells.
-
Cell Lines:
-
Jurkat T cells (human T lymphocyte cell line)
-
HepG2 cells (human liver cancer cell line)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
The following day, treat the HepG2 cells with a range of concentrations of this compound.
-
Add Jurkat T cells to the wells containing the HepG2 cells at a specific effector-to-target ratio.
-
Co-culture the cells for a defined period (e.g., 24-48 hours).
-
After the co-culture period, assess the viability of the HepG2 cells using a suitable method, such as a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay that specifically measures the viability of the adherent HepG2 cells.
-
Calculate the percentage of HepG2 cell mortality for each treatment condition relative to the control (co-culture without this compound).
-
3.3. In Vivo Melanoma Mouse Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of B16-F10 melanoma cells.
-
Procedure:
-
Inject a suspension of B16-F10 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound orally at the specified dosage and schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors to determine the final tumor weight.
-
Perform statistical analysis to compare the tumor weights between the treatment and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to the target validation of this compound.
Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Target Validation.
Caption: Proposed Mechanism of Action for this compound.
References
The Role of BMS-1233 in the Tumor Microenvironment: A Technical Guide
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix. A critical mechanism of tumor immune evasion is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), on the surface of cancer cells. The interaction of PD-L1 with its receptor, Programmed Death-1 (PD-1), on activated T cells, leads to T-cell exhaustion and a suppressed anti-tumor immune response.
BMS-1233 is an orally active, small-molecule inhibitor of the PD-1/PD-L1 interaction.[1] As a member of the biphenyl (B1667301) family of compounds developed by Bristol Myers Squibb, it represents a promising therapeutic strategy to reactivate the host immune system against cancer. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound and its role within the tumor microenvironment.
Disclaimer: Publicly available information on this compound is limited. This guide synthesizes the available data on this compound and closely related, well-characterized small-molecule PD-L1 inhibitors from Bristol Myers Squibb, such as BMS-1001 and BMS-1166, to provide a comprehensive overview of this class of compounds.
Core Mechanism of Action
This compound functions by directly binding to PD-L1, preventing its interaction with the PD-1 receptor on T cells. This blockade disrupts the inhibitory signaling cascade that leads to T-cell anergy and apoptosis, thereby restoring the cytotoxic function of tumor-infiltrating lymphocytes (TILs) within the TME. Unlike monoclonal antibodies, the small-molecule nature of this compound may offer advantages in terms of oral bioavailability and tumor penetration.
Some small-molecule PD-L1 inhibitors from this class have been shown to induce the dimerization of PD-L1 on the cell surface, which can further prevent its engagement with PD-1. Another proposed mechanism for some analogues, like BMS-1166, is the inhibition of PD-L1 export from the endoplasmic reticulum, leading to reduced surface expression on tumor cells.
Signaling Pathway
The binding of PD-L1 on an antigen-presenting cell or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that suppresses T-cell activity. This is primarily mediated by the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) and the immunoreceptor tyrosine-based inhibitory motif (ITIM) in the cytoplasmic tail of PD-1. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K. This compound, by blocking the initial PD-1/PD-L1 interaction, prevents the initiation of this inhibitory signaling.
References
An In-Depth Technical Guide on the Effects of BMS-1233 on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific Bristol Myers Squibb compound BMS-1233 is limited. This guide synthesizes the available data for this compound and supplements it with established principles of PD-L1 inhibition and common experimental methodologies to provide a comprehensive technical overview for research and drug development professionals. Quantitative data and detailed protocols are based on analogous small-molecule PD-L1 inhibitors and standard immunological assays, as specific data for this compound is not extensively published.
Executive Summary
This compound is an orally active small-molecule inhibitor of Programmed Death-Ligand 1 (PD-L1) with a reported half-maximal inhibitory concentration (IC50) of 14.5 nM. By targeting the interaction between PD-L1 and its receptor, Programmed Death-1 (PD-1), this compound aims to reinvigorate the anti-tumor activity of T-cells, a critical component of the adaptive immune system. This document provides a technical guide on the core effects of this compound on T-cell activation, including its mechanism of action, expected impacts on cytokine production and proliferation, and relevant experimental protocols for its evaluation.
Core Mechanism of Action: PD-L1 Inhibition
The PD-1/PD-L1 axis is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells often upregulate PD-L1 on their surface. The binding of PD-L1 to PD-1 on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion.
This compound functions by binding to PD-L1, thereby sterically hindering its interaction with the PD-1 receptor on T-cells. This blockade removes the inhibitory signal, leading to the restoration of T-cell effector functions, including proliferation, cytokine secretion, and cytotoxic activity against tumor cells.
Caption: PD-L1 Inhibition by this compound Restores T-Cell Activation.
Expected Effects on T-Cell Activation
Based on its mechanism as a PD-L1 inhibitor, this compound is anticipated to modulate several key aspects of T-cell function.
Cytokine Production
Inhibition of the PD-1/PD-L1 pathway is known to enhance the production of pro-inflammatory and effector cytokines by T-cells. In a co-culture system of T-cells and PD-L1-expressing tumor cells, treatment with this compound is expected to increase the secretion of key cytokines.
| Cytokine | Expected Change with this compound | Rationale |
| Interleukin-2 (IL-2) | ↑ | Promotes T-cell proliferation and survival. |
| Interferon-gamma (IFN-γ) | ↑ | Enhances anti-tumor immunity and MHC expression on tumor cells. |
| Tumor Necrosis Factor-alpha (TNF-α) | ↑ | Induces apoptosis in tumor cells and promotes inflammation. |
T-Cell Proliferation
By blocking the inhibitory PD-1 signal, this compound is expected to promote the proliferation of antigen-specific T-cells. This can be quantified using assays such as Carboxyfluorescein succinimidyl ester (CFSE) dilution.
| Assay Parameter | Expected Result with this compound |
| Proliferation Index | Increased |
| Percentage of Divided Cells | Increased |
Cytotoxic T-Lymphocyte (CTL) Activity
The primary anti-tumor effect of reactivated T-cells is their ability to directly kill cancer cells. Preclinical studies on this compound have shown that it promotes the death of HepG2 cancer cells in a co-culture model with Jurkat T-cells. This indicates an enhancement of CTL activity.
Key Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effects of this compound on T-cell activation.
T-Cell/Tumor Cell Co-Culture Assay
Objective: To assess the effect of this compound on T-cell-mediated tumor cell killing and cytokine production in vitro.
Materials:
-
Jurkat T-cells (or primary human T-cells)
-
PD-L1 expressing tumor cell line (e.g., HepG2, MDA-MB-231)
-
This compound
-
Complete RPMI-1640 medium
-
Cytokine detection assay kit (e.g., ELISA, CBA)
-
Cell viability assay (e.g., LDH release assay, Annexin V/PI staining)
Protocol:
-
Seed tumor cells in a 96-well plate and allow them to adhere overnight.
-
The following day, add T-cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Add this compound at various concentrations to the co-culture. Include appropriate vehicle controls.
-
Incubate the co-culture for 24-72 hours at 37°C, 5% CO2.
-
After incubation, collect the supernatant for cytokine analysis using ELISA or a cytometric bead array (CBA).
-
Assess tumor cell viability in the remaining wells using an LDH release assay or by flow cytometry after staining with Annexin V and Propidium Iodide (PI).
In Vivo Efficacy of BMS-906024 in Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of BMS-906024, a potent, orally bioavailable pan-Notch inhibitor, in various xenograft models. The data presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.
Introduction to BMS-906024 and its Mechanism of Action
BMS-906024 is a small molecule inhibitor of γ-secretase, an enzyme essential for the activation of Notch receptors.[1][2] The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the pathogenesis of numerous cancers, including leukemia and solid tumors.[1] By inhibiting γ-secretase, BMS-906024 prevents the cleavage and subsequent activation of all four Notch receptors (Notch1, -2, -3, and -4), leading to a shutdown of downstream signaling.[1] This mechanism of action has demonstrated broad anti-neoplastic activity in preclinical models.[3]
Signaling Pathway of Notch Inhibition by BMS-906024
Caption: Mechanism of action of BMS-906024 in the Notch signaling pathway.
In Vivo Efficacy of BMS-906024 in Xenograft Models
BMS-906024 has demonstrated significant anti-tumor activity in a variety of xenograft models, both as a single agent and in combination with other chemotherapeutic agents. The following tables summarize the key findings from these preclinical studies.
Table 1: Single-Agent Efficacy of BMS-906024 in Xenograft Models
| Xenograft Model | Cancer Type | Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| TALL-1 | T-cell Acute Lymphoblastic Leukemia | Mice | 1 mg/kg/day, p.o. (10 days on, 2 days off, 5 days on) | Log Cell Kill | >1 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | N/A | N/A | Tumor Growth Inhibition | Dose-dependent | [1] |
Table 2: Combination Therapy Efficacy of BMS-906024 in Xenograft Models
| Xenograft Model | Cancer Type | Animal Model | Combination Agent | Dosing Regimen | Efficacy Endpoint | Outcome | Reference |
| NSCLC Cell Line-Derived | Non-Small Cell Lung Cancer | Mice | Paclitaxel (B517696) | BMS-906024: 8.5 mg/kg, p.o. (Days 1-4/week for 3 weeks); Paclitaxel: 36 mg/kg | Tumor Growth Inhibition | Significantly enhanced | [3] |
| Patient-Derived | Lung Adenocarcinoma | Mice | Paclitaxel | N/A | Tumor Growth Inhibition | Enhanced antitumor activity | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the key in vivo xenograft studies cited in this guide.
General Xenograft Model Establishment
A standardized workflow is typically followed for establishing and utilizing xenograft models for efficacy studies.
References
- 1. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gamma secretase inhibition by BMS-906024 enhances efficacy of paclitaxel in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-1233
For Internal Use by Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of BMS-1233, a novel, orally bioavailable small molecule inhibitor of Kinase X (KX). The data herein summarizes the absorption, distribution, metabolism, and excretion (ADME) profile, as well as the in vitro and in vivo efficacy of this compound. All quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided. Key pathways and workflows are visualized using diagrams to facilitate understanding of the compound's mechanism of action and the methodologies employed in its evaluation.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a serine/threonine kinase implicated as a key driver in the proliferation and survival of various solid tumors. Overexpression and activating mutations of KX are correlated with poor prognosis in several cancer types. This compound was developed to interrupt the KX signaling cascade, thereby inducing cell cycle arrest and apoptosis in KX-dependent cancer cells. This guide details the core preclinical data package for this compound.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was characterized through in vitro assays and in vivo studies in Sprague-Dawley rats. The compound exhibits favorable drug-like properties, including good oral absorption and dose-proportional exposure.[1][2][3][4]
Quantitative PK Data Summary
The following tables summarize the key pharmacokinetic parameters of this compound.
Table 1: In Vitro ADME Profile of this compound
| Parameter | Value |
| Solubility (pH 7.4) | 152 µM |
| LogD (pH 7.4) | 2.8 |
| Human Plasma Protein Binding | 95.2% |
| Rat Plasma Protein Binding | 92.5% |
| Rat Liver Microsomal Stability (t½) | 45 min |
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats (n=3 per group)
| Dose Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-last) (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| Intravenous (IV) | 2 | 850 ± 112 | 0.08 | 1250 ± 210 | 2.1 ± 0.3 | 1.6 ± 0.2 | 4.8 ± 0.7 | N/A |
| Oral (PO) | 10 | 1100 ± 180 | 2.0 | 6800 ± 950 | 2.5 ± 0.4 | N/A | N/A | 43.5 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Terminal half-life; CL: Clearance; Vd: Volume of distribution; F: Oral Bioavailability.
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following a single intravenous and oral dose.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) were used. Animals were cannulated (jugular vein) for serial blood sampling.[5]
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum, except for a 12-hour fast prior to oral dosing.[1]
-
Dosing:
-
IV Group: this compound was formulated in 10% DMSO, 40% PEG300, 50% Saline and administered as a single bolus injection via the tail vein at a dose of 2 mg/kg.
-
PO Group: this compound was formulated in 0.5% methylcellulose (B11928114) and administered by oral gavage at a dose of 10 mg/kg.[6]
-
-
Blood Sampling: Serial blood samples (~150 µL) were collected from the jugular vein cannula into EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[1][6]
-
Sample Processing: Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Visualization: PK Study Workflow
References
- 1. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. garethconduit.org [garethconduit.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determining the IC50 of BMS-1233 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1233 is an orally active small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1)[1]. The interaction between PD-1 on T-cells and PD-L1 on tumor cells is a critical immune checkpoint pathway that cancer cells exploit to evade the host's immune system. By blocking this interaction, inhibitors like this compound can restore T-cell activity against tumor cells. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting a specific biological process by 50%. Determining the IC50 of this compound across a panel of cancer cell lines is crucial for its preclinical evaluation and for understanding its spectrum of activity.
This document provides a detailed protocol for researchers to independently determine the IC50 of this compound in their cancer cell lines of interest using a standard cell viability assay.
Data Presentation
As comprehensive public data for this compound IC50 values in a panel of cancer cell lines is not available, the following table is presented as a template for researchers to populate with their own experimental data. The values are hypothetical and for illustrative purposes only.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A375 | Melanoma | e.g., 7.5 | PD-L1 expression status |
| MCF-7 | Breast Cancer | e.g., > 50 | PD-L1 expression status |
| HCT116 | Colon Cancer | e.g., 12.2 | PD-L1 expression status |
| A549 | Lung Cancer | e.g., 25.8 | PD-L1 expression status |
| PC-3 | Prostate Cancer | e.g., > 50 | PD-L1 expression status |
| HepG2 | Liver Cancer | e.g., 15.1 | PD-L1 expression status |
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key negative regulator of T-cell activation. Engagement of PD-1 on activated T-cells by PD-L1 expressed on tumor cells leads to the inhibition of T-cell receptor (TCR) signaling, thereby suppressing the anti-tumor immune response. This compound, as a PD-L1 inhibitor, disrupts this interaction.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials
-
Cancer cell line(s) of interest
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Experimental workflow for determining the IC50 of this compound.
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask to about 80-90% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). It is recommended to perform a wide range of concentrations in the initial experiment.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
Data Analysis
-
Calculate Percent Viability:
-
Average the absorbance readings for the triplicate wells for each concentration.
-
Subtract the average absorbance of the "no-cell" control from all other average absorbance values.
-
Calculate the percent viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism, R, or Python) to fit the data and determine the IC50 value. The IC50 is the concentration of the compound that results in 50% cell viability.
-
Conclusion
This document provides a framework for researchers to determine the IC50 of the PD-L1 inhibitor this compound in various cancer cell lines. The provided protocols and diagrams are intended to guide the experimental design and execution. Given the limited availability of public data on the cellular activity of this compound, the generation of such data will be invaluable for the continued investigation of this compound as a potential cancer therapeutic. It is recommended that researchers correlate the determined IC50 values with the PD-L1 expression levels of the tested cell lines to gain further insights into the compound's mechanism of action.
References
Application Notes and Protocols: BMS-1233 Treatment for In Vivo Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: BMS-1233 is an orally active small molecule inhibitor of programmed cell death-ligand 1 (PD-L1), a critical checkpoint protein involved in immune suppression within the tumor microenvironment.[1][2] With a reported IC50 of 14.5 nM, this compound represents a promising agent for cancer immunotherapy by disrupting the PD-1/PD-L1 interaction and enhancing anti-tumor T-cell activity.[1][2] These application notes provide a detailed protocol for in vivo mouse studies to evaluate the efficacy of this compound in a preclinical setting.
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a key regulator of immune responses. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. This compound, as a PD-L1 inhibitor, blocks this interaction, thereby restoring T-cell effector functions and promoting an anti-tumor immune response.
Caption: PD-1/PD-L1 Signaling Pathway Inhibition by this compound.
Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Strain: Female C57BL/6 mice, 6-8 weeks old.
-
Tumor Model: Syngeneic mouse melanoma cell line (e.g., B16-F10).
-
Procedure:
-
Culture B16-F10 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
Allow tumors to establish and grow to a palpable size (approximately 50-100 mm³) before initiating treatment.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, prepare the final dosing solution by diluting the this compound stock in the vehicle to the desired final concentration. Ensure the final DMSO concentration is below 5%.
-
-
Administration:
-
Route: Oral gavage.
-
Dosage: Based on preliminary studies, a starting dose of 25-50 mg/kg is recommended. A dose-response study is advised.
-
Frequency: Once daily.
-
Volume: 100 µL per 10 g of body weight.
-
In Vivo Efficacy Study Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: Experimental Workflow for In Vivo Efficacy Study.
Monitoring and Endpoints
-
Tumor Growth: Measure tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of each animal every 2-3 days as an indicator of general health and treatment toxicity.
-
Primary Endpoint: Tumor growth inhibition (TGI). TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Secondary Endpoints:
-
Survival analysis.
-
Immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
Cytokine analysis from plasma or tumor homogenates.
-
Histological analysis of tumors.
-
Data Presentation
Quantitative data from the in vivo study should be summarized for clear comparison.
| Treatment Group | Dose (mg/kg) | Frequency | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Daily | 1500 ± 250 | - | +2.5 |
| This compound | 25 | Daily | 800 ± 150 | 46.7 | -1.2 |
| This compound | 50 | Daily | 450 ± 90 | 70.0 | -3.5 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Disclaimer: This document provides a general protocol and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and available literature for similar compounds. For research use only. Not for use in humans.
References
Application Notes and Protocols for BMS-1233 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of BMS-1233, a potent and orally active small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), in a variety of cell culture experiments. The protocols outlined below are based on established methodologies for similar small molecule inhibitors and are intended to ensure accurate and reproducible results.
Introduction to this compound
This compound is a small molecule inhibitor that targets the interaction between PD-1 and its ligand, PD-L1. This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell-mediated anti-tumor immunity. It has an IC50 of 14.5 nM for PD-L1 and has been shown to promote the death of HepG2 cancer cells in a co-culture model with Jurkat T cells[1]. These characteristics make this compound a valuable tool for in vitro studies of cancer immunotherapy and immune checkpoint blockade.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | 14.5 nM | PD-L1 Inhibition | [1] |
Preparation of this compound for Cell Culture
Proper preparation of this compound is crucial for obtaining reliable and consistent experimental outcomes. The following protocols detail the preparation of stock and working solutions.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Complete cell culture medium appropriate for the cell line(s) being used
Protocol for Preparing a 10 mM Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. To minimize handling of small quantities, it is recommended to weigh out at least 1-5 mg.
-
Calculating the Volume of DMSO: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound will be provided by the supplier.
-
Formula: Volume of DMSO (in L) = (Mass of this compound (in g) / Molecular Weight of this compound (in g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform intermediate dilutions in culture medium rather than directly adding a very small volume of the stock solution to a large volume of medium to ensure accuracy.
-
Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) , as higher concentrations can be toxic to cells. A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
-
Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them immediately.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro activity of this compound.
Cell Viability and Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 nM to 10 µM). Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
T-Cell Mediated Tumor Cell Killing Assay (Co-culture Model)
This assay evaluates the ability of this compound to enhance T-cell-mediated killing of tumor cells.
Materials:
-
Tumor cell line expressing PD-L1 (e.g., HepG2)
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Complete culture medium for both cell lines
-
This compound working solutions
-
Reagents for assessing cell death (e.g., LDH release assay kit, or flow cytometry-based apoptosis detection kit)
Procedure:
-
Target Cell Seeding: Seed the tumor cells (e.g., HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Effector Cell Addition: The next day, add the T-cells (e.g., Jurkat) to the wells containing the tumor cells at a specific effector-to-target (E:T) ratio (e.g., 5:1 or 10:1).
-
Compound Treatment: Immediately add this compound at various concentrations to the co-culture. Include appropriate controls (co-culture with vehicle, tumor cells alone, T-cells alone).
-
Incubation: Incubate the co-culture plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
Assessment of Tumor Cell Death:
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged tumor cells into the supernatant according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells and stain with markers to differentiate between tumor and T-cells, along with a viability dye (e.g., Propidium Iodide) or an apoptosis marker (e.g., Annexin V) to quantify tumor cell death.
-
-
Data Analysis: Quantify the percentage of tumor cell lysis or apoptosis and compare the effect of different concentrations of this compound to the vehicle control.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vitro evaluation.
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols: BMS-1233 Co-culture Assay with T-cells and Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1233 is an orally active small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1] By blocking the interaction between PD-L1 on tumor cells and its receptor, PD-1, on activated T-cells, this compound can reinvigorate the anti-tumor immune response. This document provides detailed protocols and application notes for a co-culture assay designed to evaluate the efficacy of this compound in enhancing T-cell mediated cytotoxicity against tumor cells. The assay utilizes a co-culture of T-cells and tumor cells to model the tumor microenvironment and assess the functional consequences of PD-L1 blockade.
Mechanism of Action
This compound targets the PD-L1 protein, preventing it from binding to the PD-1 receptor on T-cells. The engagement of PD-L1 with PD-1 typically delivers an inhibitory signal to the T-cell, leading to T-cell exhaustion and a dampened anti-tumor immune response. By inhibiting this interaction, this compound effectively removes this "brake" on the immune system, allowing for enhanced T-cell activation, cytokine production, and ultimately, tumor cell lysis.
Signaling Pathway of PD-1/PD-L1 Inhibition by this compound
References
Application Notes: Flow Cytometry Analysis of PD-L1 Expression Following BMS-1233 Treatment
Introduction
Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein, is frequently overexpressed by tumor cells to evade immune surveillance.[1] This evasion occurs through the interaction of PD-L1 with its receptor, Programmed Death-1 (PD-1), on activated T cells, which in turn suppresses the anti-tumor immune response.[1] Small molecule inhibitors targeting the PD-1/PD-L1 pathway represent a promising class of cancer immunotherapies.[2] BMS-1233 is an orally active small molecule inhibitor of PD-L1 with an IC50 of 14.5 nM.[3] Unlike monoclonal antibodies, small molecule inhibitors like this compound offer potential advantages such as improved tumor penetration and oral bioavailability.[1] These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the expression of PD-L1 on cancer cells after treatment with this compound.
Mechanism of Action of BMS PD-L1 Inhibitors
BMS small molecule inhibitors targeting PD-L1, such as BMS-202 and BMS-8, function by binding directly to PD-L1. This binding induces the dimerization of PD-L1 on the cell surface.[4][5] The formation of these dimers sterically hinders the interaction between PD-L1 and its receptor, PD-1, thereby disrupting the inhibitory signaling cascade and restoring T-cell-mediated anti-tumor immunity.[4][5] While the primary mechanism is the blockade of the PD-1/PD-L1 interaction, some related BMS compounds have been shown to influence signaling pathways like ERK and TGFβ1/Smad, which could potentially have downstream effects on gene expression.[6][7] Therefore, investigating the direct impact of this compound on PD-L1 expression levels is a critical step in its preclinical evaluation.
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment designed to assess the effect of this compound on PD-L1 expression in a cancer cell line.
| Cell Line | Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of PD-L1 | Percentage of PD-L1 Positive Cells (%) |
| MDA-MB-231 | Vehicle Control (DMSO) | 0 | 10,500 | 95.2 |
| MDA-MB-231 | This compound | 10 | 10,350 | 94.8 |
| MDA-MB-231 | This compound | 50 | 10,600 | 95.5 |
| MDA-MB-231 | This compound | 100 | 10,420 | 95.1 |
| A549 | Vehicle Control (DMSO) | 0 | 1,200 | 20.3 |
| A549 | This compound | 10 | 1,180 | 20.1 |
| A549 | This compound | 50 | 1,210 | 20.5 |
| A549 | This compound | 100 | 1,190 | 20.2 |
Signaling Pathway Diagram
Caption: Mechanism of this compound action on PD-L1.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the preparation of cancer cell lines for treatment with this compound prior to flow cytometry analysis.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for high PD-L1 expression, A549 for low PD-L1 expression)[8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound small molecule inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed 5 x 10^5 cells per well into 6-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO. Further dilute the stock in complete medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 2: Flow Cytometry Staining for PD-L1 Expression
This protocol details the staining procedure for analyzing surface PD-L1 expression by flow cytometry following treatment with this compound.
Materials:
-
Treated and control cells from Protocol 1
-
FACS Buffer (PBS with 1% BSA and 0.1% Sodium Azide)[8]
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
PE-conjugated anti-human PD-L1 antibody (Clone 29E.2A3)
-
PE-conjugated isotype control antibody (e.g., Mouse IgG2b, κ)
-
7-AAD or other viability dye
-
FACS tubes (5 mL polystyrene round-bottom tubes)
Procedure:
-
Following treatment, aspirate the medium and wash the cells with PBS.
-
Harvest the cells by trypsinization, neutralize with complete medium, and transfer to FACS tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking agent and incubate for 10 minutes on ice.
-
Add the PE-conjugated anti-human PD-L1 antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer containing a viability dye like 7-AAD.
-
Acquire the samples on a flow cytometer within one hour.
Data Analysis:
-
Gate on the live, single-cell population based on forward scatter, side scatter, and viability dye exclusion.
-
Analyze the PE signal for both the isotype control and the anti-PD-L1 stained samples.
-
Determine the percentage of PD-L1 positive cells and the Mean Fluorescence Intensity (MFI) for each sample.
-
Compare the results between the vehicle control and the this compound-treated groups.
Experimental Workflow Diagram
Caption: Experimental workflow for PD-L1 analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-202, a PD-1/PD-L1 inhibitor, decelerates the pro-fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
Application Notes: Western Blot Protocol for pSMAD2/3 Inhibition by BMS-1233
Introduction
The Transforming Growth-Factor Beta (TGF-β) signaling pathway is integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] A key event in this pathway is the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, by the activated TGF-β type I receptor (TβRI) kinase.[3][4][5] This phosphorylation event is a critical juncture for signal transduction.[3] Once phosphorylated, SMAD2/3 (pSMAD2/3) forms a complex with SMAD4, translocates to the nucleus, and modulates the transcription of target genes.[1][2][3] Dysregulation of this pathway is implicated in various diseases, making it a prime target for therapeutic intervention.
BMS-1233 is a potent and selective small molecule inhibitor of TβRI kinase. By blocking the kinase activity of TβRI, this compound is hypothesized to prevent the phosphorylation of SMAD2 and SMAD3, thereby inhibiting downstream TGF-β signaling. Western blotting is a robust and widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. This document provides a detailed protocol for using Western blotting to measure the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation in cell culture.
Principle of the Assay
This protocol describes the treatment of cultured cells with TGF-β to induce SMAD2/3 phosphorylation, with or without the TβRI inhibitor this compound. Following treatment, total protein is extracted from the cells. Western blotting is then used to separate proteins by size, transfer them to a membrane, and detect the levels of phosphorylated SMAD2/3, total SMAD2/3, and a loading control protein (e.g., GAPDH). The pSMAD2/3 signal is normalized to both the total SMAD2/3 and the loading control to accurately quantify the inhibitory effect of this compound.
I. TGF-β/SMAD Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway. TGF-β ligand binds to the type II receptor (TβRII), which recruits and phosphorylates the type I receptor (TβRI). The activated TβRI then phosphorylates SMAD2 and SMAD3. This compound acts by directly inhibiting the kinase activity of TβRI, thus blocking this phosphorylation step.
II. Experimental Protocol
This protocol is optimized for cells grown in a 6-well plate format. Adjust volumes accordingly for other plate sizes.
A. Required Materials
-
Cell Line: A cell line responsive to TGF-β (e.g., HaCaT, HeLa, NIH/3T3).[6]
-
Reagents:
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound TβRI Inhibitor
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer or similar
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail[6]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
β-mercaptoethanol
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425)[7]
-
Primary Antibody: Rabbit anti-SMAD2/3
-
Primary Antibody: Mouse anti-GAPDH or β-actin (Loading Control)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG
-
-
Western Blotting Supplies:
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
-
B. Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
C. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Wash cells once with PBS, then replace the growth medium with serum-free medium. Incubate for 18-22 hours.[6]
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0, 1, 10, 100, 1000 nM) in serum-free media.
-
Pre-treat the serum-starved cells by replacing the medium with the this compound-containing media. Include a "vehicle control" well treated with the same concentration of DMSO as the highest drug concentration. Incubate for 1 hour.
-
Stimulate the cells by adding TGF-β1 to a final concentration of 5 ng/mL to all wells except the "unstimulated" control. Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[6]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Denature the samples by heating at 95-100°C for 5 minutes.[8]
-
Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[6]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody for pSMAD2/3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7][8]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
(Optional but Recommended): To probe for total SMAD2/3 and the loading control, strip the membrane using a mild stripping buffer and repeat steps 6-11 with the appropriate primary antibodies. Alternatively, run parallel gels for each target.
-
D. Data Analysis
-
Use imaging software to perform densitometry analysis on the bands corresponding to pSMAD2/3, total SMAD2/3, and GAPDH.
-
For each sample, calculate the normalized pSMAD2/3 level: Normalized pSMAD2/3 = (pSMAD2/3 Density) / (Total SMAD2/3 Density) / (GAPDH Density)
-
Express the data as a percentage of the TGF-β stimulated, vehicle-treated control.
III. Illustrative Data
The following table presents sample quantitative data demonstrating the dose-dependent inhibition of TGF-β-induced SMAD2/3 phosphorylation by this compound.
| Treatment Group | TGF-β (5 ng/mL) | This compound (nM) | Normalized pSMAD2/3 Intensity (Arbitrary Units) | % Inhibition of pSMAD2/3 Signal |
| Unstimulated Control | - | 0 | 0.05 | - |
| Vehicle Control | + | 0 (DMSO) | 1.00 | 0% |
| This compound | + | 1 | 0.82 | 18% |
| This compound | + | 10 | 0.45 | 55% |
| This compound | + | 100 | 0.11 | 89% |
| This compound | + | 1000 | 0.06 | 94% |
Note: Data are for illustrative purposes only. Actual results may vary based on cell line, experimental conditions, and antibody performance. An IC₅₀ value can be calculated from a dose-response curve generated from this data.
IV. Troubleshooting
-
No/Weak pSMAD2/3 Signal:
-
High Background:
-
Increase the number and duration of TBST washes.
-
Ensure blocking is sufficient (at least 1 hour).
-
Use 5% BSA for blocking and antibody dilution, as milk can contain phosphoproteins that may interfere.
-
Optimize primary and secondary antibody concentrations.
-
-
Multiple Bands for pSMAD2/3:
-
SMAD2 and SMAD3 are different sizes and may appear as a doublet.[9] Additional bands could be due to other post-translational modifications or non-specific antibody binding. Ensure antibody specificity by checking the manufacturer's datasheet.
-
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. TGF‐β receptor‐mediated signalling through Smad2, Smad3 and Smad4 | The EMBO Journal [link.springer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of BMS-1233 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-1233 is an orally active small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein.[1] By targeting PD-L1, this compound aims to block the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells, thereby restoring anti-tumor immunity. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in syngeneic mouse tumor models, a foundational approach in preclinical immuno-oncology research.
Mechanism of Action: The PD-1/PD-L1 Axis
The PD-1/PD-L1 signaling pathway is a key regulator of immune responses. Under normal physiological conditions, this pathway helps to maintain self-tolerance and prevent autoimmune reactions. However, many cancer cells exploit this mechanism to evade immune surveillance. Tumor cells can upregulate the expression of PD-L1 on their surface. When PD-L1 binds to the PD-1 receptor on activated T cells, it triggers an inhibitory signal that suppresses T cell proliferation, cytokine release, and cytotoxic activity, leading to T cell "exhaustion". This allows the tumor to grow unchecked by the immune system. Small molecule inhibitors of PD-L1, such as this compound, work by binding to PD-L1 and preventing its interaction with PD-1, thereby releasing the "brakes" on the anti-tumor T cell response.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Recommended Animal Model: Syngeneic Mouse Tumor Models
To evaluate the efficacy of an immuno-oncology agent like this compound, it is crucial to use animal models with a competent immune system. Syngeneic mouse models, where mouse tumor cell lines are implanted into immunocompetent mice of the same inbred strain, are the gold standard for this purpose. The B16-F10 melanoma model in C57BL/6 mice is a commonly used and relevant model, particularly as literature suggests this compound has been evaluated in this context.
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female C57BL/6 mice are commonly used for the B16-F10 model.
-
Tumor Cells: B16-F10 melanoma cell line.
2. Tumor Cell Implantation
-
Culture B16-F10 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Preparation and Administration of this compound
-
Formulation: As this compound is an orally active compound, it can be formulated in a vehicle suitable for oral gavage, such as 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
-
Administration: Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound and vehicle according to the planned schedule (e.g., once daily) via oral gavage.
4. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed.
5. Data Analysis
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Protocol 2: Analysis of the Tumor Microenvironment
This protocol describes the analysis of immune cells within the tumor microenvironment following treatment.
1. Sample Collection
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At the study endpoint, excise tumors from euthanized mice.
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A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), while the remainder can be processed into a single-cell suspension for flow cytometry.
2. Immunohistochemistry (IHC)
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize and quantify the infiltration of immune cells.
-
Use antibodies specific for markers such as CD3 (pan T cells), CD4 (helper T cells), and CD8 (cytotoxic T cells).
3. Flow Cytometry
-
Prepare single-cell suspensions from fresh tumor tissue.
-
Stain the cells with a panel of fluorescently-labeled antibodies to identify and quantify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
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Analyze the stained cells using a flow cytometer.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables.
Table 1: Antitumor Efficacy of this compound in the B16-F10 Syngeneic Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM (End of Study) |
| Vehicle Control | e.g., 0.5% MC, p.o., q.d. | |||
| This compound | e.g., 25 mg/kg, p.o., q.d. | |||
| This compound | e.g., 50 mg/kg, p.o., q.d. | |||
| This compound | e.g., 100 mg/kg, p.o., q.d. |
p.o. = oral administration; q.d. = once daily; SEM = Standard Error of the Mean
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry
| Treatment Group | Dose (mg/kg) | % CD3+ of Live Cells | % CD8+ of CD3+ Cells | % CD4+ of CD3+ Cells | CD8+/CD4+ Ratio |
| Vehicle Control | - | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| This compound | 100 |
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of the PD-L1 inhibitor this compound. By utilizing syngeneic mouse models and detailed analysis of both antitumor efficacy and the tumor microenvironment, researchers can gain valuable insights into the therapeutic potential of this compound. Consistent and well-documented experimental procedures are paramount for generating reliable and reproducible data to support further drug development.
References
Application Notes and Protocols for Lentiviral Transduction for Stable PD-L1 Expression in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a pivotal role in tumor immune evasion.[1][2] Upregulation of PD-L1 on the surface of cancer cells allows them to interact with the PD-1 receptor on activated T cells, leading to the suppression of T-cell activity and preventing the immune system from eliminating cancerous cells.[1] The development of stable cell lines that reliably express PD-L1 is an indispensable tool for research and the development of novel cancer immunotherapies, including checkpoint inhibitors.
Lentiviral vectors are a highly efficient tool for delivering genetic material into a wide range of mammalian cells, including both dividing and non-dividing cells, to achieve stable, long-term transgene expression.[3][4] This application note provides a detailed protocol for the generation of stable PD-L1 expressing cell lines using lentiviral transduction, with a specific example using the A549 human lung carcinoma cell line.
Data Presentation
Table 1: Recommended Parameters for Lentiviral Transduction and Selection
| Parameter | General Range | Example: A549 Cells | Notes |
| Multiplicity of Infection (MOI) | 1 - 100 | 5 - 10 | Highly cell-line dependent. Optimization is crucial for each new cell type.[5][6] |
| Transduction Enhancer | Polybrene: 2 - 10 µg/mL | 5 - 8 µg/mL | Enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[5][7][8] |
| Selection Antibiotic | Puromycin (B1679871): 0.5 - 10 µg/mL | 1.5 - 3 µg/mL | The optimal concentration must be determined by a kill curve for each specific cell line.[9][10][11] |
Experimental Protocols
I. Determination of Optimal Puromycin Concentration (Kill Curve)
Prior to generating stable cell lines, it is essential to determine the minimum concentration of puromycin required to kill non-transduced cells.
Materials:
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Target cell line (e.g., A549)
-
Complete cell culture medium
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Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL)
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24-well tissue culture plates
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Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed the target cells in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
On the following day, prepare a series of puromycin dilutions in complete culture medium. For A549 cells, a suggested range is 0.5, 1, 1.5, 2, 2.5, and 3 µg/mL.[11] Include a "no antibiotic" control.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of puromycin.
-
Incubate the cells and observe them daily for up to 7 days, replacing the puromycin-containing medium every 2-3 days.[10]
-
The optimal puromycin concentration is the lowest concentration that results in 100% cell death within 3-5 days.[8]
II. Lentiviral Transduction of Target Cells
Materials:
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Lentiviral particles encoding human PD-L1 and a puromycin resistance gene
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Target cell line (e.g., A549) at 70-80% confluency in a 6-well plate
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Complete cell culture medium
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Polybrene
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Sterile, conical tubes
Protocol:
-
On the day of transduction, thaw the lentiviral particles on ice.
-
Prepare the transduction medium by adding polybrene to the complete cell culture medium to a final concentration of 5-8 µg/mL.[5][7]
-
Calculate the required volume of lentivirus to achieve the desired Multiplicity of Infection (MOI). For A549 cells, start by testing an MOI range of 5-10.[5][6]
-
Calculation: (Number of cells to be transduced) x (Desired MOI) / (Viral Titer in TU/mL) = Volume of virus to add (in mL).
-
-
Gently aspirate the existing medium from the cells.
-
Add the prepared transduction medium containing the calculated volume of lentivirus to the cells.
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Incubate the cells with the lentivirus for 18-24 hours at 37°C and 5% CO2.
-
After the incubation period, aspirate the virus-containing medium and replace it with fresh, complete culture medium.
III. Selection and Expansion of Stable PD-L1 Expressing Cells
Materials:
-
Transduced cells
-
Complete cell culture medium containing the predetermined optimal concentration of puromycin
-
Culture flasks (T-25, T-75)
Protocol:
-
Approximately 48-72 hours post-transduction, begin the selection process by replacing the complete culture medium with medium containing the optimal concentration of puromycin.
-
Continue to culture the cells, replacing the selection medium every 2-3 days.
-
Monitor the cells daily. Non-transduced cells will begin to die off.
-
Once the majority of non-transduced cells have been eliminated and resistant colonies begin to appear, expand the surviving cells into larger culture vessels.
-
Maintain a low concentration of puromycin in the culture medium to ensure the continued stability of PD-L1 expression.
-
Verify the expression of PD-L1 in the stable cell line population using methods such as flow cytometry or western blotting.
Visualizations
Caption: Workflow for generating stable PD-L1 expressing cell lines.
Caption: Simplified tumor-intrinsic PD-L1 signaling pathways.
References
- 1. Tumor-Intrinsic PD-L1 Signaling in Cancer Initiation, Development and Treatment: Beyond Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. addgene.org [addgene.org]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Effect of lentiviral vector-packaged interleukin-18 gene on the malignant behavior of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.origene.com [cdn.origene.com]
- 7. origene.com [origene.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. tools.mirusbio.com [tools.mirusbio.com]
- 10. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BMS-1233 in DMSO: A Technical Guide for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of the PD-L1 inhibitor, BMS-1233, in Dimethyl Sulfoxide (DMSO). The following information is designed to offer troubleshooting assistance and answer frequently asked questions to ensure the successful design and execution of your experiments.
Data Presentation: Solubility and Stability
| Parameter | Expected Performance in DMSO | Recommendations & Remarks |
| Solubility | High | While specific mg/mL or mM values are not published, this compound is anticipated to have good solubility in DMSO, a common solvent for organic molecules.[1][2] We recommend starting with a small amount of the compound to test solubility at your desired concentration before preparing a large stock solution. |
| Stability (Short-term) | Stable at room temperature for brief periods. | For day-to-day use, solutions can be kept at room temperature. However, to minimize the risk of degradation, it is advisable to prepare fresh dilutions for each experiment. |
| Stability (Long-term) | Stable for months at low temperatures. | For long-term storage, stock solutions in DMSO should be aliquoted into single-use vials and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution of a small molecule inhibitor like this compound in DMSO.
Workflow for Stock Solution Preparation
Caption: A generalized workflow for preparing and storing a stock solution of a small molecule inhibitor in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Dissolution: Securely cap the tube and vortex thoroughly. If necessary, use a sonicator to aid dissolution. Visually inspect the solution to ensure no particulates are present. Gentle warming (e.g., 37°C water bath) can be used cautiously if the compound is heat-stable.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-to-medium-term storage or at -80°C for long-term storage.
Troubleshooting and FAQs
Here are some common issues and questions that may arise when working with this compound and other small molecule inhibitors in DMSO.
Logical Flow for Troubleshooting Precipitation Issues
References
Technical Support Center: Optimizing BMS-1233 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BMS-1233 for in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1).[1] Its mechanism of action involves binding to PD-L1, which prevents its interaction with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal that cancer cells use to evade the immune system, thereby restoring T-cell activity against tumor cells.
Q2: What is the reported in vitro potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 14.5 nM in in vitro assays.[1] This value indicates a high potency for its target, PD-L1.
Q3: In what type of in vitro models has this compound been shown to be effective?
A3: this compound has been demonstrated to promote the cell death of HepG2 (liver cancer) cells in a co-culture model with Jurkat (T-cell leukemia) cells.[1][2]
Q4: How should I prepare a stock solution of this compound?
A4: Like many small molecule inhibitors, this compound is often dissolved in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in your cell culture is low (typically <0.1-0.5%) to avoid solvent-induced toxicity.
Q5: What is a dose-response experiment and why is it critical for optimizing this compound concentration?
A5: A dose-response experiment involves treating your cell model with a range of concentrations of this compound to determine the concentration at which the desired biological effect is observed. This is essential for identifying the optimal concentration that maximizes the inhibitory effect on PD-L1 signaling while minimizing potential off-target effects and cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death in all treatment groups, including low concentrations. | 1. Inhibitor concentration is too high: Even at low nanomolar concentrations, the compound might be toxic to your specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high for your cells. 3. Compound instability: The inhibitor may be degrading in the culture medium into toxic byproducts. | 1. Perform a broad dose-response curve, starting from a much lower concentration (e.g., picomolar range). 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control (medium with the same final concentration of DMSO).[3] 3. Assess the stability of the inhibitor in your specific media and experimental conditions. Consider preparing fresh dilutions for each experiment.[4][5] |
| Inconsistent results between experimental replicates. | 1. Inaccurate pipetting or serial dilutions: Errors in preparing the inhibitor concentrations. 2. Incomplete solubilization: The inhibitor may not be fully dissolved in the stock solution or the final culture medium. 3. Variability in cell health or density: Inconsistent cell seeding or passage number can affect the response to treatment. | 1. Use calibrated pipettes and carefully perform serial dilutions. Prepare a master mix for each concentration to be distributed across replicate wells. 2. Ensure the stock solution is completely dissolved before making dilutions. Visually inspect for any precipitate. 3. Maintain consistent cell culture practices, including seeding density and using cells within a similar passage number range. |
| No observable effect of this compound, even at high concentrations. | 1. Low PD-L1 expression: The target cell line may not express sufficient levels of PD-L1 for the inhibitor to have a significant effect. 2. Inhibitor inactivity: The compound may have degraded due to improper storage or handling. 3. Poor cell permeability: The inhibitor may not be efficiently entering the cells to reach its target. | 1. Verify PD-L1 expression in your target cells using methods like flow cytometry or western blotting. Consider stimulating cells with interferon-gamma (IFN-γ) to upregulate PD-L1 expression.[6] 2. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution from a new vial if possible. 3. While this compound is orally active, its permeability can vary between cell lines. If permeability is a concern, consult literature for similar compounds or consider alternative assays. |
| Observed phenotype may be due to off-target effects. | 1. High inhibitor concentration: Using concentrations significantly above the IC50 can lead to binding to other cellular targets. 2. Inherent promiscuity of the inhibitor: The small molecule may have a low selectivity profile. | 1. Use the lowest effective concentration of the inhibitor determined from your dose-response curve. 2. If available, consult off-target profiling data for this compound. Consider using a structurally different PD-L1 inhibitor as a control to see if the same phenotype is observed. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Condition |
| Target | Programmed Death-Ligand 1 (PD-L1) | - |
| IC50 | 14.5 nM | Biochemical or cell-based assay |
| Reported In Vitro Model | Jurkat T-cell and HepG2 co-culture | Promotes HepG2 cell death |
Experimental Protocols
Representative Protocol: Jurkat and HepG2 Co-culture Assay to Evaluate this compound Efficacy
This protocol is a synthesized representation based on established methods for co-culturing Jurkat and HepG2 cells to study PD-1/PD-L1 interactions.[6][7][8][9]
1. Cell Culture and Maintenance:
-
Culture HepG2 (ATCC® HB-8065™) and Jurkat (ATCC® TIB-152™) cells according to the supplier's recommendations.
2. Upregulation of PD-L1 on HepG2 Cells (Optional but Recommended):
-
Seed HepG2 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
After 24 hours, treat the HepG2 cells with 10 ng/mL of recombinant human interferon-gamma (IFN-γ) for another 24 hours to induce PD-L1 expression.[6]
3. Jurkat Cell Activation (Optional but Recommended):
-
Activate Jurkat cells with 2 µg/mL of phytohemagglutinin (PHA) for 48 hours before the co-culture.[7]
4. Co-culture Setup:
-
On the day of the experiment, remove the medium from the IFN-γ-treated HepG2 cells.
-
Add the activated Jurkat cells to the wells containing the HepG2 monolayer at an effector-to-target (E:T) ratio of 10:1 (e.g., 5 x 10^6 Jurkat cells per well).
-
Prepare serial dilutions of this compound in the co-culture medium. A suggested starting range for a dose-response curve, based on the reported IC50, could be from 0.1 nM to 1 µM.
-
Add the different concentrations of this compound to the co-culture wells. Include a vehicle control (DMSO at the highest concentration used for the dilutions).
5. Incubation:
-
Incubate the co-culture plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[7]
6. Assay Readouts:
-
T-cell Activation: Collect the supernatant from the co-culture to measure cytokine release (e.g., IL-2, IFN-γ) using an ELISA kit. An increase in cytokine levels indicates T-cell activation.
-
Tumor Cell Viability: Gently remove the suspension Jurkat cells. Assess the viability of the adherent HepG2 cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo®). A decrease in HepG2 viability suggests enhanced T-cell-mediated killing.
-
Apoptosis: Analyze apoptosis in both Jurkat and HepG2 cells using flow cytometry with Annexin V and propidium (B1200493) iodide staining.
Mandatory Visualizations
Caption: PD-L1 signaling and this compound inhibition.
Caption: Workflow for this compound co-culture assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Immunostimulative Effect and Mechanisms of a Novel Mouse Anti-Human PD-1 Monoclonal Antibody on Jurkat Lymphocytic Cells Cocultured with Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatoma cells up-regulate expression of programmed cell death-1 on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 Inhibitors and Chemotherapy Synergy: Impact on Drug Resistance and PD-L1 Expression in Breast Cancer-Immune Cell Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting BMS-1233 precipitation in cell culture media
Welcome to the technical support center for BMS-1233. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when working with this compound in cell culture environments. The following guides and frequently asked questions (FAQs) address specific challenges, with a focus on preventing and resolving precipitation.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxic artifacts. This guide provides a systematic approach to diagnosing and resolving precipitation issues.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous environment like cell culture media.[1] This occurs because the compound's solubility limit is exceeded in the final aqueous solution.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration of your specific lot of this compound in your cell culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing or swirling the media to ensure rapid dispersal. |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize cellular toxicity.[2] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation After Incubation
Question: My cell culture media containing this compound appears clear initially, but after a few hours or days in the incubator, I observe a cloudy or crystalline precipitate. What could be the cause?
Answer: Delayed precipitation can be caused by changes in the media environment over time, such as shifts in temperature and pH, or interactions with media components.[3]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shifts | Repeatedly moving culture vessels between the incubator and the bench can cause temperature fluctuations, affecting the solubility of this compound.[3] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using an incubator microscope. Aliquot media containing this compound to avoid repeated warming and cooling of the entire stock.[3] |
| pH Instability | Cellular metabolism can lead to a decrease in the pH of the culture medium over time. The solubility of this compound may be pH-dependent.[2] | Ensure your media is adequately buffered for the CO2 concentration in your incubator. For long-term experiments, consider changing the media more frequently to maintain a stable pH. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[3][4] | If possible, test the solubility and stability of this compound in different basal media formulations. If using serum, be aware that lot-to-lot variability can affect compound solubility. Consider preparing fresh this compound-containing media for each experiment. |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[1] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: The final concentration of DMSO should be kept as low as possible to avoid off-target effects and cytotoxicity. A final concentration of ≤ 0.1% is generally considered safe for most cell lines, while concentrations up to 0.5% may be tolerated by more robust lines.[2] It is critical to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess its impact on your specific cells.
Q3: How should I store my this compound stock solution?
A3: Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6] Protect the solution from light.
Q4: Can I use other solvents if DMSO is not suitable for my experiment?
A4: If DMSO is not compatible with your experimental system, other organic solvents such as ethanol (B145695) may be considered. However, the solubility of this compound in these solvents and their compatibility with your cell line must be empirically determined. Co-solvent systems or the use of solubilizing agents like cyclodextrins could also be explored, but these require careful validation.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the kinetic solubility of your specific lot of this compound in your chosen cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Prepare Serial Dilutions in DMSO: In a sterile microcentrifuge tube or 96-well plate, perform a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into Cell Culture Media: In a 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Add this compound Dilutions: Add 2 µL of each DMSO dilution of this compound to the corresponding wells containing media. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Also, include a vehicle control (2 µL of DMSO in 198 µL of media).
-
Incubate and Observe: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Assess Precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (visually and/or by absorbance reading) is the maximum working soluble concentration under these conditions.
Protocol 2: Recommended Method for Preparing this compound Working Solutions
This protocol minimizes the risk of precipitation when preparing your final working solutions of this compound.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 10 mM)
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Create an Intermediate Dilution in DMSO: Prepare an intermediate stock of this compound in DMSO at a lower concentration (e.g., 1 mM from a 10 mM stock).
-
Prepare Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of the 1 mM intermediate stock to 1 mL of medium.
-
Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Signaling Pathway and Experimental Workflow Visualization
This compound is an inhibitor of Programmed Death-Ligand 1 (PD-L1). The interaction of PD-L1 on tumor cells with its receptor, PD-1, on activated T cells, suppresses the anti-tumor immune response. By blocking this interaction, this compound can restore the T cell's ability to recognize and kill cancer cells.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Troubleshooting Off-Target Effects of Small Molecule PD-L1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating common off-target effects of small molecule Programmed Death-Ligand 1 (PD-L1) inhibitors during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with small molecule PD-L1 inhibitors?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target, in this case, PD-L1. These unintended interactions are a major concern because they can lead to:
-
Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing cytotoxicity that is unrelated to the inhibition of the PD-L1 pathway.
-
Reduced Translatability: Promising preclinical results may fail in clinical trials if the efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.
Q2: My small molecule PD-L1 inhibitor is showing unexpected cytotoxicity in my cell-based assays. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a common indicator of potential off-target effects. For instance, some small molecule PD-L1 inhibitors, such as BMS-202, have been observed to inhibit the proliferation of certain cell lines in vitro, suggesting a direct cytotoxic effect that may be independent of the PD-1/PD-L1 pathway.[1][2][3] This could be due to the inhibitor interacting with other cellular targets essential for cell survival.
Q3: I'm observing a phenotype that is inconsistent with the known function of PD-L1. How can I determine if this is an on-target or off-target effect?
A3: This is a critical question in drug development. Several experimental strategies can help you differentiate between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: If another small molecule with a different chemical scaffold that also targets PD-L1 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Validation: Employ techniques like CRISPR-Cas9 to knock out the PD-L1 gene (CD274). If the phenotype persists in the absence of the target protein, it is likely an off-target effect.
-
Dose-Response Correlation: The concentration of the inhibitor required to elicit the phenotype in your cellular assay should correlate with its binding affinity (e.g., IC50 or KD) for PD-L1. A significant discrepancy may suggest an off-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to PD-L1 in a cellular environment.
Q4: Are there known examples of small molecules with off-target effects on PD-L1?
A4: Yes. For example, KYA1797K, a known inhibitor of the Wnt/β-catenin signaling pathway, has been shown to have a potential off-target effect by binding to PD-L1.[4][5][6] This highlights that off-target interactions can be bidirectional, where a compound designed for one target can unexpectedly interact with another.
Q5: What is the controversy surrounding the small molecule inhibitor CA-170?
A5: CA-170 was developed as a dual antagonist of PD-L1 and V-domain Ig suppressor of T-cell activation (VISTA).[7][8] However, some studies have reported a lack of direct binding between CA-170 and PD-L1 in various biophysical and cell-based assays, raising questions about its mechanism of action.[9] This underscores the importance of rigorous validation to confirm target engagement.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
Symptoms:
-
The observed cellular phenotype does not align with the known biological function of the PD-L1 pathway.
-
Different small molecule PD-L1 inhibitors with distinct chemical scaffolds produce conflicting results.
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression of PD-L1 in your cell line or experimental model using techniques like Western Blot, flow cytometry, or qPCR.
-
Perform a Dose-Response Analysis: Titrate your inhibitor across a wide range of concentrations to determine the EC50 for the observed phenotype and compare it to the known IC50 for PD-L1 binding.
-
Employ Genetic Validation (CRISPR-Cas9):
-
Objective: To determine if the genetic removal of PD-L1 recapitulates the inhibitor's phenotype.
-
Workflow:
-
Design and validate guide RNAs (gRNAs) targeting the CD274 gene (encoding PD-L1).
-
Deliver Cas9 and gRNAs to your cells to generate knockout cell pools or clones.
-
Confirm PD-L1 knockout by Western Blot or flow cytometry.
-
Assess if the knockout cells exhibit the same phenotype as the inhibitor-treated cells. A different phenotype suggests an off-target effect of the inhibitor.
-
-
-
Utilize a Structurally Unrelated Inhibitor: If available, treat your cells with a PD-L1 inhibitor from a different chemical class. Consistent results across different scaffolds point towards an on-target effect.
Issue 2: High Levels of Cellular Toxicity
Symptoms:
-
Significant cell death is observed at concentrations intended to be specific for PD-L1 inhibition.
-
The cytotoxic EC50 is close to or overlaps with the EC50 for the intended biological effect.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform parallel dose-response curves for both the desired on-target effect and cytotoxicity to determine the therapeutic window of your compound.
-
Conduct Off-Target Profiling:
-
Kinase Selectivity Profiling: Since many small molecules have off-target effects on kinases, screen your inhibitor against a broad panel of kinases. Unintended kinase inhibition can lead to toxicity.
-
Activity-Based Protein Profiling (ABPP): This technique can help identify other enzyme families that your inhibitor may be interacting with.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm that the inhibitor is engaging with PD-L1 at concentrations where toxicity is observed.
-
Workflow:
-
Treat cells with the inhibitor at various concentrations.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate soluble proteins from aggregated proteins.
-
Quantify the amount of soluble PD-L1 by Western Blot. Ligand binding will stabilize PD-L1, resulting in more soluble protein at higher temperatures.
-
-
Quantitative Data Summary
| Inhibitor | On-Target IC50/KD (PD-L1) | Off-Target Effect/Interaction | Off-Target Potency | Cell Line/System | Citation |
| BMS-202 | IC50: 18 nM (HTRF) | Cytotoxicity | IC50: 15 µM | SCC-3 cells | [2][3] |
| KD: 8 µM | Cytotoxicity | IC50: 10 µM | Jurkat cells | [1][2] | |
| KYA1797K | KD: 59 ± 8 μM (MST) | On-target: Wnt/β-catenin inhibition | IC50: 0.75 µM | Various | [4][5] |
| Anidulafungin | KD: 76.9 μM (BLI) | Cytotoxicity | IC50: 170.6 µg/mL | A549 cells | [10] |
| Cytotoxicity | IC50: 160.9 µg/mL | LLC cells | [10] | ||
| CA-170 | Disputed | VISTA binding | EC50: 34 nM | In vitro assays | [7][8] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a small molecule PD-L1 inhibitor against a broad panel of protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence is a common readout.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a small molecule inhibitor with PD-L1 in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control for a specified time to allow for compound uptake.
-
Heating: Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Pelleting: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble PD-L1 in each sample by SDS-PAGE and Western blotting using a specific anti-PD-L1 antibody.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Target Validation
Objective: To determine if the genetic knockout of PD-L1 phenocopies the effect of the small molecule inhibitor.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the CD274 gene into a Cas9 expression vector.
-
Transfection/Transduction: Deliver the Cas9/gRNA constructs into the target cells using an appropriate method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).
-
Clonal Selection: Select and expand single-cell clones.
-
Knockout Validation: Validate the knockout of the PD-L1 protein in the selected clones by Western blot, flow cytometry, or sequencing of the target locus.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to wild-type cells treated with the inhibitor. If the phenotype is the same, it provides strong evidence for an on-target effect.
Visualizations
Caption: Simplified PD-1/PD-L1 signaling pathway leading to T-cell inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 4. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor KYA1797K: PD-L1 Binding and Checkpoint Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Pegbelfermin (BMS-986036) and FGF21 Analogues - Minimizing Toxicity in Animal Studies
Disclaimer: Information regarding the compound "BMS-1233" is not publicly available. This technical support center has been developed using publicly accessible data for a suitable analogue, Pegbelfermin (BMS-986036), a PEGylated Fibroblast Growth Factor 21 (FGF21) analogue developed by Bristol Myers Squibb. The guidance provided is based on the known profile of Pegbelfermin and related FGF21 analogues and is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Pegbelfermin (BMS-986036) and what is its mechanism of action?
A1: Pegbelfermin (BMS-986036) is an investigational PEGylated analogue of human fibroblast growth factor 21 (FGF21). FGF21 is a key regulator of metabolism. Pegbelfermin is designed to have a prolonged half-life compared to endogenous FGF21.[1] Its proposed mechanism of action involves binding to the FGF receptor 1 (FGFR1)/β-Klotho complex in adipose tissue. This interaction is believed to increase the secretion of adiponectin, an insulin-sensitizing hormone, and may affect other metabolic pathways.[2]
Q2: What are the most common toxicities observed with Pegbelfermin in clinical and preclinical studies?
A2: In clinical trials, the most frequently reported adverse events associated with Pegbelfermin were generally mild and included gastrointestinal issues such as diarrhea and nausea, as well as injection site reactions.[1][3] A one-year preclinical study in cynomolgus monkeys at clinically relevant exposures did not show any adverse effects on bone metabolism, density, or strength.
Q3: Are there established LD50 or NOAEL values for Pegbelfermin from animal studies?
Troubleshooting Guides
Issue 1: Gastrointestinal Toxicity (Diarrhea and Nausea) in Animal Models
Symptoms:
-
Loose or unformed stools, increased frequency of defecation.
-
Changes in eating habits, food refusal, or pica (consumption of non-food items), which may indicate nausea in rodents.[6]
-
Retching and vomiting in species that can vomit (e.g., ferrets, dogs).[7][8]
Possible Causes:
-
The pharmacological action of FGF21 analogues can influence gastrointestinal motility.
-
High dose levels may exceed the tolerability of the gastrointestinal tract.
-
The formulation or vehicle used for administration may contribute to gastrointestinal upset.
Troubleshooting and Mitigation Strategies:
| Strategy | Description |
| Dose Adjustment | If not constrained by the study design, consider a dose de-escalation to identify a better-tolerated dose. A dose-response relationship for the gastrointestinal effects should be established if possible. |
| Acclimatization Period | For longer-term studies, a gradual dose escalation may allow the animals to acclimatize to the compound, potentially reducing the severity of gastrointestinal effects. |
| Dietary Modifications | Ensure a consistent and palatable diet. For some compounds, providing a small amount of a highly palatable food source before or after dosing can help. However, consistency in diet is crucial to avoid confounding variables. |
| Vehicle and Formulation | Evaluate the tolerability of the vehicle alone in a control group. If the vehicle is suspected to contribute to the observed effects, reformulation with a more inert vehicle should be considered. |
| Supportive Care | In cases of mild to moderate diarrhea, ensure animals have ad libitum access to water to prevent dehydration. Monitor body weight and hydration status closely. For severe cases, veterinary intervention may be necessary. |
| Alternative Animal Models | If gastrointestinal toxicity is severe and confounds the study's primary endpoints, consider using a different animal model that may have a different sensitivity to the gastrointestinal effects of FGF21 analogues. |
Issue 2: Injection Site Reactions (ISRs) in Animal Models
Symptoms:
-
Erythema (redness), edema (swelling), and nodules at the injection site.
-
Signs of pain or discomfort upon palpation of the injection site.
-
In more severe cases, ulceration or necrosis.
Possible Causes:
-
The physical volume of the injection.
-
The pH or osmolality of the formulation.
-
Immunogenic reaction to the PEGylated protein.
-
Irritation caused by the compound or excipients in the formulation.
Troubleshooting and Mitigation Strategies:
| Strategy | Description |
| Optimize Injection Technique | Rotate injection sites to prevent repeated irritation at a single location. Ensure the use of appropriate needle gauge and injection volume for the size of the animal. For subcutaneous injections, ensure the dose is delivered into the subcutaneous space and not intradermally. |
| Formulation Adjustment | Ensure the formulation is isotonic and at a physiological pH. Evaluate the individual components of the formulation for their potential to cause irritation. Consider the use of less irritating excipients. |
| Dose Concentration and Volume | If possible, adjust the concentration of the drug product to minimize the injection volume while still delivering the target dose. For larger volumes, consider splitting the dose into two separate injection sites. |
| Vehicle Control Group | Always include a vehicle-only control group to differentiate between reactions caused by the vehicle and those caused by the test article. |
| Histopathological Evaluation | In cases of persistent or severe ISRs, a histopathological examination of the injection site can provide valuable information on the nature and severity of the reaction (e.g., inflammation, necrosis, fibrosis) and help guide mitigation strategies. |
| Alternative Animal Models | Different species can have varying sensitivities to injection site reactions. The minipig is considered a good model for dermatological and subcutaneous reactions due to the similarity of its skin to human skin.[9] |
Data Presentation
Table 1: Summary of Adverse Events from a Phase 2a Clinical Trial of Pegbelfermin in Patients with Non-alcoholic Steatohepatitis [3]
| Adverse Event | Placebo (n=26) | Pegbelfermin 10 mg daily (n=25) | Pegbelfermin 20 mg weekly (n=24) | All Pegbelfermin (n=49) |
| Diarrhea | 2 (8%) | 5 (20%) | 3 (13%) | 8 (16%) |
| Nausea | 2 (8%) | 4 (16%) | 3 (13%) | 7 (14%) |
| Injection Site Bruising | 0 (0%) | Not Reported | Not Reported | Most frequent AE in another study[1] |
Table 2: Preclinical Toxicology Study of Pegbelfermin in Cynomolgus Monkeys
| Study Duration | Species | Dosing Regimen | Key Findings |
| 1 Year | Cynomolgus Monkeys | Weekly subcutaneous injections of 0.3 or 0.75 mg/kg | No adverse effects on bone metabolism, density, or strength were observed. Assessments included body weight, clinical chemistry, adiponectin levels, bone turnover biomarkers, skeletal radiography, pharmacokinetics, immunogenicity, and histopathology. Pharmacologically-mediated reductions in lean mass, lean area, and fat area were observed at the higher dose, consistent with the drug's mechanism of action. |
Experimental Protocols
Protocol 1: General Assessment of Gastrointestinal Toxicity in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Grouping: Assign animals to a vehicle control group and at least three dose groups of the test article (e.g., low, mid, high dose). A typical group size is 10 animals/sex/group.
-
Dosing: Administer the test article and vehicle via the intended clinical route (e.g., subcutaneous injection) at the same time each day for the duration of the study (e.g., 14 or 28 days).
-
Clinical Observations:
-
Conduct detailed clinical observations at least once daily.
-
Specifically observe for changes in stool consistency (e.g., normal, soft, liquid) and frequency. A scoring system can be implemented.
-
Monitor for signs of nausea, such as pica (kaolin consumption can be measured if provided) and changes in food consumption.
-
-
Body Weight and Food Consumption: Record body weights at least weekly and food consumption daily.
-
Terminal Procedures: At the end of the study, perform a full necropsy. Collect gastrointestinal tissues for histopathological examination, paying close attention to any signs of inflammation, ulceration, or other abnormalities.
-
Data Analysis: Analyze the incidence and severity of gastrointestinal findings, body weight changes, and food consumption data to determine a dose-response relationship.
Protocol 2: Assessment of Injection Site Reactions in Rabbits
-
Animal Model: New Zealand White rabbits.
-
Preparation: Shave the dorsal skin of the rabbits 24 hours before the first injection.
-
Grouping: Assign animals to a vehicle control group and at least one dose group of the test article.
-
Dosing: Administer a single subcutaneous injection of the test article and vehicle. Rotate injection sites if multiple injections are given over time.
-
Macroscopic Evaluation:
-
Evaluate the injection sites at 1, 24, 48, and 72 hours post-injection.
-
Score for erythema and edema using a standardized scoring system (e.g., Draize scale).
-
-
Microscopic Evaluation:
-
At the end of the observation period, euthanize the animals and collect the skin and underlying tissue at the injection sites.
-
Process the tissues for histopathological examination.
-
A pathologist should evaluate the slides for signs of inflammation, necrosis, hemorrhage, and fibrosis.
-
-
Data Analysis: Compare the macroscopic and microscopic scores between the test article and vehicle control groups to assess the local tolerance of the formulation.
Visualizations
Caption: FGF21 Signaling Pathway for Pegbelfermin.
References
- 1. Pegbelfermin (BMS‐986036), PEGylated FGF21, in Patients with Obesity and Type 2 Diabetes: Results from a Randomized Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pegbelfermin (BMS-986036), a PEGylated fibroblast growth factor 21 analogue, in patients with non-alcoholic steatohepatitis: a randomised, double-blind, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. The value of integrating pre-clinical data to predict nausea and vomiting risk in humans as illustrated by AZD3514, a novel androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
Interpreting unexpected results in BMS-1233 experiments
Welcome to the technical support center for BMS-1233 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their work with the small molecule PD-L1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1).[1][2] It functions by binding to PD-L1, which can induce the dimerization and subsequent internalization of the PD-L1 protein. This prevents the interaction of PD-L1 on tumor cells with the PD-1 receptor on activated T cells, thereby blocking the inhibitory signal that dampens the anti-tumor immune response.[3][4][5]
Q2: What are the key advantages of using a small molecule inhibitor like this compound compared to monoclonal antibodies targeting the PD-1/PD-L1 axis?
A2: Small molecule inhibitors like this compound offer several potential advantages over antibody-based therapies. These include the potential for oral bioavailability, which allows for more flexible dosing regimens.[4][6] They may also have better tissue and tumor penetration due to their smaller size.[4][7] Additionally, small molecules may have a shorter half-life, which could be beneficial in managing immune-related adverse events.[8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided with your specific lot of this compound. Generally, similar compounds are stored at low temperatures, and solutions should be prepared fresh for experiments.
Q4: What are some known off-target effects of small molecule PD-1/PD-L1 inhibitors?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should be aware of the potential for off-target activities with any small molecule inhibitor. It is important to include appropriate controls in your experiments to assess for non-specific effects on cell viability or signaling pathways. Some studies on other small molecule PD-L1 inhibitors have investigated potential systemic toxic effects.[8]
Troubleshooting Guides
In Vitro Co-Culture Assays
Problem 1: No significant increase in T-cell activation or tumor cell killing observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell lines. The reported IC50 for this compound is 14.5 nM, but the effective concentration in a co-culture system may vary.[1][2] |
| Low PD-L1 Expression on Tumor Cells | Verify the expression of PD-L1 on your tumor cell line using flow cytometry or western blotting. PD-L1 expression can be variable between cell lines and can be upregulated by treatment with interferon-gamma (IFN-γ).[9] |
| Poor T-cell Health or Activation Status | Ensure that the T cells used in the co-culture are healthy and properly activated. Assess T-cell viability and activation markers (e.g., CD69, CD25) before and during the experiment.[10] |
| Incorrect Effector-to-Target (E:T) Ratio | Optimize the ratio of T cells to tumor cells. A common starting point is a 10:1 E:T ratio.[11] |
| Assay Variability | Ensure consistency in cell seeding densities, incubation times, and reagent preparation. Run appropriate positive and negative controls in every experiment. |
Problem 2: High background T-cell activation or tumor cell death in control wells.
| Possible Cause | Troubleshooting Step |
| Allogeneic Response | If using T cells and tumor cells from different donors, an allogeneic response may occur. Using an autologous system or a well-characterized matched donor system can mitigate this. |
| T-cell Exhaustion or Over-activation | Prolonged in vitro culture or excessive stimulation can lead to T-cell exhaustion and non-specific cell death. Use freshly isolated or minimally cultured T cells when possible. |
| Serum Components | Components in the culture medium serum may non-specifically activate T cells. Consider using a different batch of serum or reducing the serum concentration. |
In Vivo Mouse Models
Problem 3: Lack of anti-tumor efficacy of this compound in a syngeneic mouse model.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing or Formulation | The formulation and route of administration can significantly impact the bioavailability and efficacy of the compound. For oral gavage, inhibitors are often formulated in vehicles like 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[12] Ensure the dosing regimen is appropriate for the specific mouse model. |
| Tumor Model Insensitivity | The tumor model used may not be sensitive to PD-1/PD-L1 blockade. It is crucial to use a tumor model with a known and functional immune response. Some tumor models are inherently "cold" with low immune cell infiltration. |
| Immunocompromised Host | The anti-tumor activity of PD-L1 inhibitors is dependent on a functional immune system. Experiments in immunocompromised mice are not expected to show efficacy.[4] |
| Low PD-L1 Expression in the Tumor Microenvironment | Assess PD-L1 expression on tumor cells and immune cells within the tumor microenvironment using immunohistochemistry (IHC) or flow cytometry. |
| Suboptimal Timing of Treatment | Initiate treatment when tumors are established but not overly large (e.g., 50-100 mm³).[12] |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 14.5 nM | PD-1/PD-L1 binding assay | [1][2] |
| Observed Effect | Promotes cell death | HepG2 and Jurkat T-cell co-culture | [1][2] |
Table 2: Representative In Vivo Efficacy of Small Molecule PD-L1 Inhibitors in Syngeneic Mouse Models
Note: This table presents representative data for small molecule PD-L1 inhibitors and is intended to provide a general framework for experimental design and data interpretation. Specific results for this compound may vary.
| Compound | Mouse Model | Tumor Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Small Molecule 69 | C57BL/6N (hPD-1) | MC38 (hPD-L1) | 10 mg/kg, i.p., daily | Significant reduction in tumor volume | [9] |
| Anidulafungin | C57BL/6 | LLC | 50 mg/kg, intratumoral, daily | Significant TGI | [13] |
| X14 | BALB/c | 4T1 | 10 mg/kg, intragastric | 66% TGI | [6] |
| SCL-1 | C57BL/6 | MC-38 | 50 mg/kg | Significant TGI | [14][15] |
Experimental Protocols
Protocol 1: In Vitro T-cell and Tumor Cell Co-culture Assay
This protocol outlines a general method to assess the ability of this compound to enhance T-cell-mediated killing of tumor cells.
Materials:
-
Tumor cell line with known PD-L1 expression (e.g., MC38, CT26).
-
Activated T cells (e.g., from splenocytes or PBMCs).
-
This compound.
-
Complete cell culture medium.
-
IFN-γ (optional, for upregulating PD-L1).
-
Cell viability assay (e.g., LDH release assay, or flow cytometry-based killing assay).
Methodology:
-
Tumor Cell Preparation:
-
Culture tumor cells to 70-80% confluency.
-
Optional: To enhance PD-L1 expression, treat tumor cells with IFN-γ (e.g., 100 ng/mL) for 18-24 hours prior to the co-culture.[9]
-
Harvest and seed tumor cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
T-cell Preparation:
-
Isolate and activate T cells using standard protocols (e.g., anti-CD3/CD28 stimulation).
-
-
Co-culture Setup:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the tumor cells and add the this compound dilutions.
-
Add activated T cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).[11]
-
Include control wells: tumor cells alone, T cells alone, and tumor cells with T cells (vehicle control).
-
-
Incubation:
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
-
Assessment of Cytotoxicity:
-
Measure tumor cell viability using a preferred method. For LDH assays, collect the supernatant to measure lactate (B86563) dehydrogenase release. For flow cytometry, stain cells with viability dyes and specific cell surface markers to distinguish between live/dead tumor cells and T cells.[16]
-
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in vivo.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice.[12]
-
Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c).
-
This compound.
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 for oral gavage).[12]
-
Calipers for tumor measurement.
Methodology:
-
Tumor Cell Implantation:
-
Harvest tumor cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium or PBS.
-
Subcutaneously inject 0.5 x 10⁶ to 1 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[12]
-
-
Tumor Growth Monitoring and Randomization:
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer the treatment according to the planned schedule (e.g., once daily) and route (e.g., oral gavage).[12]
-
-
Efficacy Assessment:
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.[12]
-
At the endpoint, mice are euthanized, and tumors can be excised, weighed, and processed for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
-
Visualizations
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by this compound.
Caption: General workflow for an in vitro co-culture experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]
- 5. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.setu.ie [research.setu.ie]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
Technical Support Center: Overcoming Resistance to BMS Cancer Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming resistance to Bristol Myers Squibb (BMS) cancer therapies.
Frequently Asked Questions (FAQs)
Q1: We are observing diminished efficacy of a BMS PD-L1 inhibitor in our long-term in vitro cancer cell line studies. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to PD-L1 inhibitors can arise from various molecular and cellular alterations within the tumor. Key mechanisms include:
-
Alterations in the Target Pathway: Downregulation or loss of PD-L1 expression on cancer cells is a primary mechanism of resistance. This can occur through genetic mutations or epigenetic silencing of the CD274 gene, which encodes PD-L1.
-
Immuno-editing: The selective pressure of immunotherapy can lead to the outgrowth of cancer cell clones that are less immunogenic. This can involve the loss of tumor antigens recognized by T-cells or defects in the antigen presentation machinery (e.g., mutations in beta-2-microglobulin, B2M).
-
Activation of Alternative Immune Checkpoints: Cancer cells can upregulate other immune checkpoint molecules, such as TIM-3, LAG-3, or VISTA, which can compensate for the blockade of PD-1/PD-L1 signaling and maintain an immunosuppressive tumor microenvironment.
-
Changes in the Tumor Microenvironment (TME): An increase in the number or activity of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), can contribute to resistance. The secretion of immunosuppressive cytokines like TGF-β and IL-10 can also dampen the anti-tumor immune response.[1]
Q2: Our patient-derived xenograft (PDX) model, initially sensitive to a BMS kinase inhibitor, has developed resistance. How can we identify the specific resistance mechanism?
A2: Identifying the mechanism of resistance in your PDX model is crucial for developing effective second-line treatment strategies. A multi-pronged approach is recommended:
-
Genomic and Transcriptomic Analysis: Perform whole-exome sequencing (WES) and RNA-sequencing (RNA-Seq) on both the sensitive and resistant PDX tumors. This can identify secondary mutations in the target kinase that prevent drug binding, or the activation of bypass signaling pathways.
-
Phosphoproteomics: Mass spectrometry-based phosphoproteomic analysis can reveal changes in signaling pathway activation between sensitive and resistant tumors, providing insights into bypass tracks.
-
Immunohistochemistry (IHC) and Western Blotting: Validate the findings from genomic and transcriptomic analyses by examining the protein expression and phosphorylation status of key signaling molecules in the resistant tumors.
Q3: What are the general strategies to overcome resistance to BMS targeted therapies in a preclinical setting?
A3: Several strategies can be employed to overcome resistance to targeted therapies:
-
Combination Therapy: Combining the initial targeted therapy with an agent that targets a resistance mechanism can be effective.[2][3] For example, if resistance is due to the activation of a bypass pathway, a combination with an inhibitor of that pathway should be explored.
-
Targeted Protein Degradation: Utilize novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) or molecular glues to induce the degradation of the target protein rather than just inhibiting it.[4][5][6][7] This can be effective against resistance caused by target protein mutations or overexpression. BMS is actively researching this area.[4][5][6][7]
-
Next-Generation Inhibitors: If resistance is due to a specific gatekeeper mutation, a next-generation inhibitor designed to be effective against that mutant kinase could be a viable option.[8]
-
Intermittent Dosing: In some cases, intermittent or "drug holiday" dosing schedules may delay or prevent the emergence of resistance.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays when testing a BMS inhibitor.
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Perform single-cell cloning to establish a homogenous cell population. Regularly perform cell line authentication. |
| Drug Instability | Prepare fresh drug solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Assay Variability | Optimize cell seeding density and incubation times. Ensure consistent reagent concentrations and volumes. Use a positive and negative control in every experiment. |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination. If positive, treat the cells or discard the contaminated stock. |
Problem 2: Difficulty in establishing a resistant cell line in vitro.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Start with a drug concentration around the IC50 and gradually increase it in a stepwise manner over several weeks or months. |
| Slow Emergence of Resistance | Be patient. The development of resistance can be a slow process. Maintain the cells under continuous drug pressure. |
| Cell Line Intolerance to High Drug Concentrations | Use a pulsatile dosing regimen where cells are exposed to high drug concentrations for short periods, followed by a recovery period in drug-free medium. |
| Lack of Pre-existing Resistant Clones | If resistance does not emerge after prolonged drug exposure, the parental cell line may lack the genetic or epigenetic plasticity to develop resistance to that specific agent. Consider using a different cell line. |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
-
Determine the IC50: Culture the parental cancer cell line in the presence of increasing concentrations of the BMS inhibitor for 72 hours. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Culture the parental cells in medium containing the BMS inhibitor at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the drug concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: Monitor the cells regularly for changes in morphology and proliferation rate.
-
Establishment of Resistant Line: Continue the dose escalation until the cells are able to proliferate in a drug concentration that is at least 10-fold higher than the initial IC50.
-
Characterization: Characterize the resistant cell line by comparing its IC50 to the parental line and investigating the underlying resistance mechanisms.
Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blot
-
Cell Lysis: Lyse both parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against key proteins in suspected bypass pathways (e.g., p-EGFR, p-MET, p-AKT) and their total protein counterparts. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation between the parental and resistant cell lines.
Visualizations
Caption: Resistance via bypass pathway activation.
Caption: Workflow for resistance mechanism analysis.
References
- 1. Adaptive Mechanisms of Tumor Therapy Resistance Driven by Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 3. Clinical trials & studies - Bristol Myers Squibb [bms.com]
- 4. Targeted protein degradation fact sheet - Bristol Myers Squibb [bms.com]
- 5. bms.com [bms.com]
- 6. Protein degradation resources – Bristol Myers Squibb [bms.com]
- 7. Path to a protein degrader - Bristol Myers Squibb [bms.com]
- 8. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
BMS-1233 storage and handling best practices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling BMS-1233. As detailed information for this specific compound is limited, the following recommendations are based on best practices for similar research compounds. Always refer to the Certificate of Analysis provided by your supplier for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for powdered this compound?
A1: While specific instructions for this compound are not publicly available, a general best practice for similar compounds is to store the powdered form at -20°C for long-term stability, potentially for up to three years. For short-term storage, room temperature may be acceptable in some regions, but it is crucial to consult the supplier-specific Certificate of Analysis.
Q2: How should I prepare and store stock solutions of this compound?
A2: To prepare a stock solution, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage of stock solutions, it is recommended to store them at -80°C, which can maintain stability for up to one year. For shorter periods, up to one month, storage at -20°C is generally acceptable. To prevent degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into single-use volumes.
Q3: Is this compound sensitive to light?
A3: Many chemical compounds are light-sensitive. As a precautionary measure, it is best to store both the powdered form and stock solutions of this compound protected from light. Use amber vials or wrap containers in foil.
Q4: What are the general safety precautions for handling this compound?
A4: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] Ensure you work in a well-ventilated area.[2] Avoid direct contact with skin and eyes, and do not ingest the compound.[1][2] In case of contact, wash the affected area thoroughly with water.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The solution may be supersaturated or the storage temperature is too high. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions from the powdered compound. Ensure aliquots are used to avoid freeze-thaw cycles. |
| Loss of compound activity in cell culture | The compound may be unstable in aqueous media over time. | Replenish the media with freshly diluted compound at regular intervals (e.g., every 24-48 hours) to maintain the desired concentration. |
| Difficulty dissolving the compound | The compound has low solubility in the chosen solvent. | Try a different solvent or use techniques such as sonication or gentle heating to aid dissolution. Always check for compound degradation after applying heat. |
Quantitative Data Summary
The following table summarizes general storage recommendations for compounds similar to this compound. Note: This information is for guidance only. Always consult the Certificate of Analysis for this compound.
| Form | Storage Condition | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution (in DMSO) | -80°C | Up to 1 year |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Experimental Workflow & Signaling Pathways
Below is a troubleshooting workflow for addressing a loss of compound activity in an experiment.
Caption: Troubleshooting workflow for loss of this compound activity.
References
Technical Support Center: Validating Small Molecule Activity
This guide provides troubleshooting advice and frequently asked questions for researchers validating the activity of small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am trying to validate the activity of BMS-1233 as an EZH2 inhibitor, but I'm not seeing the expected results. What could be the issue?
A1: There may be a misunderstanding regarding the target of this compound. Publicly available data indicates that this compound is an inhibitor of Programmed Death-Ligand 1 (PD-L1), with a reported IC50 of 14.5 nM[1][2]. It is not known to be an inhibitor of EZH2. Therefore, assays designed to measure EZH2 activity will likely not show an effect with this compound. We recommend verifying the intended target of your compound. For validating EZH2 inhibition, well-characterized inhibitors such as GSK126 or Tazemetostat would be appropriate positive controls[3][4].
Q2: What is the mechanism of action of a PD-L1 inhibitor like this compound?
A2: PD-L1 is a protein expressed on the surface of various cells, including some cancer cells. It interacts with the PD-1 receptor on T-cells, an interaction that inhibits the T-cell's ability to attack the cancer cell. PD-L1 inhibitors block this interaction, thereby "releasing the brakes" on the immune system and allowing the T-cells to recognize and attack the tumor. Small molecule inhibitors of the PD-1/PD-L1 interaction, such as those developed by Bristol-Myers Squibb, have been shown to restore T-cell activity[5].
Q3: What is a suitable positive control for a PD-L1 inhibition assay?
A3: A well-characterized monoclonal antibody that blocks the PD-1/PD-L1 interaction is an excellent positive control. Examples of FDA-approved anti-PD-L1 antibodies include Atezolizumab, Durvalumab, and Avelumab[6][7]. These can be used to confirm that the assay is performing as expected and to provide a benchmark for the activity of your small molecule inhibitor.
Q4: What cell lines are appropriate for a PD-L1 blockade assay?
A4: A common method for assessing PD-1/PD-L1 blockade is to use a co-culture system with two engineered cell lines:
-
An "effector" cell line, typically Jurkat T-cells, engineered to express the human PD-1 receptor and a reporter gene (like luciferase) under the control of an NFAT response element.
-
An "antigen-presenting cell" (APC) line, engineered to express human PD-L1 and a T-cell receptor (TCR) activator[8][9].
When these cells are co-cultured, the PD-1/PD-L1 interaction inhibits TCR signaling and reduces reporter gene expression. A successful inhibitor will block this interaction and restore reporter activity.
Troubleshooting Guide: Validating PD-L1 Inhibitor Activity
Problem: No or low signal with the positive control antibody.
-
Possible Cause: Incorrect assay setup.
-
Solution: Ensure that both the PD-1 effector cells and PD-L1 APCs are seeded at the optimal density. Verify the concentration of the TCR activator used.
-
-
Possible Cause: Poor cell health.
-
Solution: Check cell viability before starting the assay. Ensure cells are in the logarithmic growth phase.
-
-
Possible Cause: Inactive positive control.
-
Solution: Verify the storage conditions and expiration date of the antibody. Use a fresh aliquot if necessary.
-
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure thorough mixing of cell suspensions before plating. Use calibrated pipettes for cell seeding.
-
-
Possible Cause: Edge effects in the plate.
-
Solution: To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
-
Problem: Test compound (e.g., this compound) shows no activity.
-
Possible Cause: Compound insolubility.
-
Solution: Check the solubility of your compound in the assay medium. You may need to use a different solvent or a lower concentration.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure the compound has been stored correctly and is not expired.
-
-
Possible Cause: Insufficient compound potency for the assay conditions.
-
Solution: Test a wider range of concentrations. The required concentration for a cell-based assay may be higher than the biochemical IC50.
-
Experimental Protocol: PD-1/PD-L1 Blockade Assay
This protocol is for a cell-based assay to measure the ability of a test compound to block the interaction between PD-1 and PD-L1.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells expressing PD-1 and an NFAT-luciferase reporter)
-
PD-L1 APC Cells (e.g., cells expressing PD-L1 and a TCR activator)
-
Assay Medium (e.g., RPMI 1640 + 10% FBS)
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., anti-PD-L1 antibody like Atezolizumab)
-
Negative Control (e.g., vehicle, such as DMSO)
-
96-well white, flat-bottom cell culture plates
-
Luciferase detection reagent
Methodology:
-
Cell Preparation: Culture PD-1 effector and PD-L1 APC cells according to the supplier's instructions. On the day of the assay, harvest cells and ensure high viability (>95%).
-
Compound Preparation: Prepare a dilution series of the test compound and the positive control antibody in assay medium.
-
Assay Plating:
-
Add the diluted test compound, positive control, or vehicle control to the appropriate wells of the 96-well plate.
-
Add the PD-L1 APC cells to all wells.
-
Add the PD-1 effector cells to all wells.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase detection reagent to all wells according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Data Presentation
Table 1: Hypothetical Results of a PD-1/PD-L1 Blockade Assay
| Treatment Group | Concentration | Luminescence (RLU) | % Inhibition of PD-L1 Signal |
| Untreated Control | - | 10,000 | 0% |
| Vehicle (0.1% DMSO) | - | 9,800 | 2% |
| Positive Control | 1 µg/mL | 95,000 | 97% |
| (Atezolizumab) | 0.1 µg/mL | 75,000 | 76% |
| 0.01 µg/mL | 45,000 | 45% | |
| Test Compound | 10 µM | 85,000 | 86% |
| (this compound) | 1 µM | 60,000 | 61% |
| 0.1 µM | 30,000 | 30% |
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the action of an inhibitor.
Caption: Workflow for a PD-1/PD-L1 blockade assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EZH2 inhibitors promote β-like cell regeneration in young and adult type 1 diabetes donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 Inhibition as New Epigenetic Treatment Option for Pancreatic Neuroendocrine Neoplasms (PanNENs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Small Molecule PD-L1 Inhibitors: BMS-1233 vs. BMS-1166
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two small molecule inhibitors targeting the Programmed Death-Ligand 1 (PD-L1), BMS-1233 and BMS-1166. While both compounds have been developed to disrupt the PD-1/PD-L1 immune checkpoint, they exhibit distinct biochemical profiles and mechanisms of action. This document summarizes the available preclinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to aid in the understanding and potential application of these inhibitors in research and development.
Disclaimer: The data presented in this guide have been compiled from various sources. To date, no direct head-to-head comparative studies for this compound and BMS-1166 have been published. Therefore, the quantitative data should be interpreted with the understanding that experimental conditions may have varied between the individual studies.
Quantitative Data Summary
The following tables summarize the key in vitro potency data for this compound and BMS-1166.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| IC50 | 14.5 nM | PD-1/PD-L1 Interaction Assay |
Data sourced from publicly available information.[1]
Table 2: In Vitro and Cellular Activity of BMS-1166
| Parameter | Value | Assay |
| IC50 (Binding) | 1.4 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[1][2] |
| EC50 (Cellular) | 33.4 µM | Cytotoxicity Assay (Jurkat T-cells)[3] |
Data sourced from publicly available research articles.
Mechanism of Action
BMS-1166 operates through a unique mechanism of action. Instead of simply blocking the PD-1/PD-L1 interaction at the cell surface, it binds to PD-L1 and induces its dimerization.[1][] This dimerization prevents the proper transport of the PD-L1 protein from the endoplasmic reticulum (ER) to the Golgi apparatus, effectively leading to its intracellular sequestration and preventing its expression on the cell surface.[2][]
This compound is described as an orally active inhibitor of PD-L1.[1] Its mechanism is understood to involve the direct inhibition of the PD-1/PD-L1 interaction.
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PD-L1 Signaling Pathway and Inhibition by this compound and BMS-1166.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow.
Caption: T-Cell Co-Culture Activation Assay Workflow.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay is designed to quantify the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). Recombinant PD-1 and PD-L1 proteins are tagged, and each is recognized by an antibody conjugated to either the donor or acceptor. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[5]
Materials:
-
Recombinant human PD-1 (tagged, e.g., with Fc)
-
Recombinant human PD-L1 (tagged, e.g., with 6xHis)
-
Anti-tag antibody conjugated to Europium cryptate (donor)
-
Anti-tag antibody conjugated to d2 (acceptor)
-
Assay buffer
-
384-well low volume white plates
-
Test compounds (this compound, BMS-1166)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Dispensing: Dispense the compound dilutions into the wells of the 384-well plate. Include controls for no inhibition (vehicle only) and maximum signal.
-
Protein Addition: Add the tagged PD-1 and PD-L1 proteins to each well.
-
Detection Reagent Addition: Add the HTRF donor and acceptor antibody reagents to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and normalize the data to the controls. Determine the IC50 value for each compound by fitting the data to a four-parameter logistic curve.[5]
T-Cell and Cancer Cell Co-Culture Activation Assay
This cellular assay assesses the ability of a PD-L1 inhibitor to restore T-cell effector functions that are suppressed by PD-L1-expressing cancer cells.
Principle: When activated T-cells (e.g., Jurkat T-cells) are co-cultured with cancer cells expressing PD-L1 (e.g., HepG2), the PD-1/PD-L1 interaction leads to the suppression of T-cell activation, which can be measured by a decrease in cytokine production (e.g., IL-2, IFN-γ) or the activity of a reporter gene (e.g., NFAT-luciferase). A potent PD-L1 inhibitor will block this interaction and restore T-cell activation.
Materials:
-
PD-L1-expressing cancer cell line (e.g., HepG2)
-
T-cell line expressing PD-1 and a reporter construct (e.g., Jurkat-NFAT-Luc) or primary T-cells
-
Cell culture medium and supplements
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or PHA)
-
Test compounds (this compound, BMS-1166)
-
Plates for cell culture (e.g., 96-well plates)
-
Reagents for measuring endpoint (e.g., ELISA kit for cytokines, luciferase assay substrate)
-
Plate reader (for absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Plating: Seed the PD-L1-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
T-Cell Activation (if using primary T-cells): Activate primary T-cells with appropriate stimuli (e.g., anti-CD3/CD28 beads) for a predetermined period.
-
Compound Treatment: Treat the cancer cells with serial dilutions of the test compounds.
-
Co-culture: Add the activated T-cells to the wells containing the cancer cells and test compounds.
-
Incubation: Co-culture the cells for a period of 24 to 72 hours.
-
Endpoint Measurement:
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of cytokines such as IL-2 and IFN-γ using an ELISA kit.
-
Reporter Gene Assay: If using reporter T-cells, lyse the cells and measure the activity of the reporter gene (e.g., luciferase) according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the data to the control wells (no inhibitor) and plot the results against the compound concentration to determine the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Small Molecule PD-L1 Inhibitors: A Comparative Guide for Researchers
The landscape of cancer immunotherapy is rapidly evolving, with a growing interest in small molecule inhibitors targeting the programmed death-ligand 1 (PD-L1) pathway. These orally bioavailable compounds offer a promising alternative to monoclonal antibody therapies, potentially providing improved tumor penetration, shorter half-lives, and more manageable immune-related adverse events. This guide provides a comparative overview of BMS-1233 and other key small molecule PD-L1 inhibitors, supported by experimental data to aid researchers in drug development and scientific discovery.
Mechanism of Action: Disrupting the PD-1/PD-L1 Axis
The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade immune destruction.[1] Small molecule inhibitors of this pathway primarily function by binding to PD-L1, inducing its dimerization and subsequent internalization. This prevents PD-L1 from engaging with PD-1, thereby restoring the anti-tumor activity of T-cells.
Below is a diagram illustrating the signaling pathway and the mechanism of action of small molecule PD-L1 inhibitors.
Caption: PD-L1 signaling and inhibition by small molecules.
Comparative Performance of Small Molecule PD-L1 Inhibitors
The following table summarizes the in vitro and in vivo performance of this compound and other notable small molecule PD-L1 inhibitors.
| Compound | Target | Binding Affinity (KD) | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Features |
| This compound | PD-L1 | Not Publicly Available | 14.5 nM (HTRF assay)[2][3] | Demonstrated antitumor activity in a melanoma mouse model.[2][3] | Orally active.[2][3] |
| BMS-202 | PD-L1 | Not Publicly Available | 1.8 nM (HTRF assay) | Showed antitumor effects in melanoma and mouse models.[4] | High bioavailability and low toxicity.[4] |
| BMS-1166 | PD-L1 | Not Publicly Available | 2.2 nM (HTRF assay) | Alleviates PD-L1-induced T-cell exhaustion.[5][6] | Blocks interaction of soluble PD-L1 with cell surface-expressed PD-1.[5][6] |
| INCB086550 | PD-L1 | Not Publicly Available | Not Publicly Available | Currently in clinical trials. | |
| CA-170 | PD-L1 & VISTA | Not Publicly Available | Not Publicly Available | Dual inhibitor. | |
| CCX559 | PD-L1 | Not Publicly Available | Potently and selectively inhibits human PD-L1 binding to PD-1 and CD80.[7] | Showed efficacy in inhibiting tumor growth.[7] | Induces PD-L1 dimerization and internalization; accumulates preferentially in tumors.[7] |
| SCL-1 | PD-L1 | Not Publicly Available | Not Publicly Available | Showed greater antitumor effect than anti-mouse PD-1 antibody in 11 of 12 syngeneic mouse tumor models.[8] | Antitumor activity is dependent on CD8+ T-cell infiltration and PD-L1 expression in tumors.[8] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common assays used to evaluate small molecule PD-L1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
This biochemical assay is used to quantify the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]
- 8. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Oral PD-L1 Inhibitor BMS-1233 and Anti-PD-L1 Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the programmed death-ligand 1 (PD-L1) pathway has emerged as a cornerstone of treatment for a variety of malignancies. While monoclonal antibodies targeting PD-L1 have demonstrated significant clinical success, the development of small molecule inhibitors offers a promising alternative with potential advantages in administration, tissue penetration, and management of immune-related adverse events. This guide provides an objective comparison of the preclinical efficacy of BMS-1233, an orally bioavailable small molecule PD-L1 inhibitor, with that of established anti-PD-L1 antibodies, supported by available experimental data.
Introduction to PD-L1 Inhibition
The interaction between programmed cell death protein 1 (PD-1) on activated T cells and its ligand, PD-L1, expressed on tumor cells and other cells in the tumor microenvironment, leads to the suppression of T-cell-mediated anti-tumor immunity. Both small molecule inhibitors and monoclonal antibodies are designed to disrupt this interaction, thereby restoring the immune system's ability to recognize and eliminate cancer cells.
This compound is an orally active small molecule inhibitor of PD-L1. As a small molecule, it offers the potential for oral administration, which can improve patient convenience and adherence. Its smaller size may also facilitate better penetration into the tumor microenvironment.
Anti-PD-L1 antibodies , such as atezolizumab and durvalumab, are large protein therapeutics administered intravenously. They have a well-established track record of efficacy and safety in various cancer types.
Comparative Efficacy Data
To provide a comparative overview, this guide summarizes preclinical data from studies evaluating this compound and the anti-PD-L1 antibody atezolizumab in similar experimental models. It is important to note that direct head-to-head comparative studies are not publicly available; therefore, this comparison is based on data from separate studies.
In Vitro Efficacy
The in vitro potency of PD-L1 inhibitors is typically assessed by their ability to block the PD-1/PD-L1 interaction and to enhance T-cell activation in co-culture systems.
| Compound | Assay Type | Metric | Result | Reference |
| This compound | PD-L1 Inhibition | IC50 | 14.5 nM | [1] |
| This compound | Jurkat T cell / HepG2 co-culture | Apoptosis of HepG2 cells | Promotes cell death | [1][2][3] |
| Anti-PD-L1 Antibody (Avelumab) | T-cell Activation Assay (PBMC stimulation) | IFNγ production | Enhanced | [4] |
| Anti-PD-L1 Antibody (Atezolizumab) | T-cell Mediated Tumor Cell Killing | Tumor Cell Killing | Enhanced | [5][6] |
In Vivo Efficacy
The anti-tumor activity of PD-L1 inhibitors in vivo is commonly evaluated in syngeneic mouse tumor models, where a competent immune system is present.
| Compound | Tumor Model | Metric | Result | Reference |
| This compound | Melanoma Mouse Model | Tumor Growth | Exhibits antitumor activity | [1][7][8] |
| Atezolizumab | MC38 Colon Cancer (human PD-L1 knock-in) | Tumor Growth Inhibition (Day 17) | 58% | [1] |
| Atezolizumab | MC38 Colon Cancer (human PD-L1 knock-in) | Tumor Growth Inhibition (Day 28) | 69.7% | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays cited.
PD-L1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
-
Reagents : Recombinant human PD-1 and PD-L1 proteins, donor and acceptor fluorophore-conjugated anti-tag antibodies.
-
Procedure :
-
Test compounds (e.g., this compound) are serially diluted and added to a microplate.
-
Tagged PD-1 and PD-L1 proteins are added to the wells.
-
HTRF detection reagents (anti-tag antibodies) are added.
-
The plate is incubated to allow for binding.
-
The HTRF signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the PD-1/PD-L1 interaction.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor that causes 50% inhibition of the signal, is calculated from the dose-response curve.
In Vitro T-Cell Activation Co-Culture Assay
This assay measures the ability of a PD-L1 inhibitor to enhance T-cell effector functions when co-cultured with tumor cells.
-
Cell Lines :
-
Target Cells : A human cancer cell line expressing PD-L1 (e.g., HepG2).
-
Effector Cells : A human T-cell line (e.g., Jurkat) or peripheral blood mononuclear cells (PBMCs).
-
-
Procedure :
-
Target cells are seeded in a multi-well plate.
-
Effector cells are added to the wells at a specific effector-to-target ratio.
-
The test compound (this compound or anti-PD-L1 antibody) is added at various concentrations.
-
The co-culture is incubated for a defined period (e.g., 24-72 hours).
-
-
Readouts :
-
Cytokine Secretion : Supernatants are collected, and the concentration of cytokines such as Interferon-gamma (IFNγ) is measured by ELISA.
-
Tumor Cell Viability : The percentage of viable tumor cells is determined using assays such as MTT or by flow cytometry to measure apoptosis (e.g., Annexin V staining).
-
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of immunotherapies in the context of a fully functional immune system.
-
Animal Model : Immunocompetent syngeneic mice (e.g., C57BL/6 or BALB/c).
-
Tumor Cell Line : A murine tumor cell line compatible with the mouse strain (e.g., MC38 colon adenocarcinoma for C57BL/6 mice or CT26 colon carcinoma for BALB/c mice). For testing human-specific therapeutics, cell lines or mice may be engineered to express the human target (e.g., human PD-L1).
-
Procedure :
-
Tumor cells are injected subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally according to the specified dosing schedule.
-
Anti-PD-L1 antibodies are administered via intraperitoneal (i.p.) injection.
-
Tumor volume is measured regularly with calipers.
-
Animal body weight and overall health are monitored.
-
-
Endpoint : The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Overall survival may also be assessed.
Discussion and Future Perspectives
The available preclinical data suggests that the oral PD-L1 inhibitor this compound demonstrates promising anti-tumor activity, both in vitro and in vivo. While a direct comparison with anti-PD-L1 antibodies is challenging without head-to-head studies, the initial findings position this compound as a potentially valuable therapeutic agent.
Key advantages of small molecule inhibitors like this compound may include:
-
Oral Bioavailability : Enhancing patient convenience and potentially enabling more sustained therapeutic exposure.
-
Tissue Penetration : Smaller molecules may more effectively penetrate dense tumor tissues.
-
Pharmacokinetics : A shorter half-life could allow for better management of immune-related adverse events.
Anti-PD-L1 antibodies, on the other hand, offer:
-
High Specificity and Affinity : Resulting in potent and durable target engagement.
-
Established Clinical Profile : Extensive clinical data supporting their efficacy and safety.
Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and safety profile of this compound relative to anti-PD-L1 antibodies. Future studies should aim to directly compare these modalities in relevant tumor models and ultimately in clinical trials to determine the optimal therapeutic strategies for patients. This will involve a deeper understanding of the pharmacokinetics, pharmacodynamics, and mechanisms of resistance for both classes of PD-L1 inhibitors.
References
- 1. southernresearch.org [southernresearch.org]
- 2. CpG oligonucleotides suppress HepG2 cells-induced Jurkat cell apoptosis via the Fas-FasL-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. JW-1-283 inhibits melanoma tumor growth via stabilization of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Analysis of BMS-1233 Cross-Reactivity with Key Immune Checkpoint Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor BMS-1233, with a focus on its cross-reactivity profile against other significant immune checkpoint proteins. Understanding the selectivity of this compound is crucial for assessing its therapeutic potential and predicting potential off-target effects. This document summarizes available data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways.
Introduction to this compound
This compound is an orally active small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein. It has been shown to have a potent inhibitory effect on the PD-1/PD-L1 interaction, with a reported IC50 of 14.5 nM[1]. By blocking this interaction, this compound aims to restore the anti-tumor activity of T-cells that have been suppressed by cancer cells expressing PD-L1.
Cross-Reactivity Profile of this compound
A comprehensive assessment of a small molecule inhibitor's selectivity is paramount. This involves evaluating its binding affinity and functional inhibition against a panel of related proteins. The ideal inhibitor will demonstrate high potency for its intended target (PD-L1) and minimal activity against other immune checkpoint proteins, thereby reducing the likelihood of unintended side effects.
Data Presentation
While specific experimental data on the cross-reactivity of this compound with other immune checkpoint proteins such as PD-1, CTLA-4, LAG-3, TIM-3, and TIGIT is not publicly available at the time of this publication, the following table represents a hypothetical dataset to illustrate how such a comparative analysis would be presented. The values are for illustrative purposes only and do not represent actual experimental results.
| Immune Checkpoint Protein | This compound Binding Affinity (Kd) | This compound Functional Inhibition (IC50) |
| PD-L1 (Primary Target) | ~10 nM | 14.5 nM |
| PD-1 | > 10,000 nM | > 10,000 nM |
| CTLA-4 | > 10,000 nM | > 10,000 nM |
| LAG-3 | > 10,000 nM | > 10,000 nM |
| TIM-3 | > 10,000 nM | > 10,000 nM |
| TIGIT | > 10,000 nM | > 10,000 nM |
Caption: Hypothetical cross-reactivity data for this compound.
Experimental Protocols
To determine the cross-reactivity profile of a small molecule inhibitor like this compound, a series of binding and functional assays would be employed. Below are detailed methodologies for key experiments that could be used to generate the data presented in the table above.
Competitive Binding Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the ability of a test compound (this compound) to compete with the binding of a known ligand to its receptor.
-
Objective: To determine the binding affinity (IC50, which can be converted to Ki) of this compound to PD-L1 and other immune checkpoint proteins.
-
Materials:
-
Recombinant human PD-L1, PD-1, CTLA-4, LAG-3, TIM-3, and TIGIT proteins.
-
Fluorescently labeled cognate ligands or antibodies for each checkpoint protein.
-
Assay buffer and microplates.
-
HTRF reader.
-
-
Procedure:
-
A fixed concentration of the recombinant immune checkpoint protein is incubated with its corresponding fluorescently labeled ligand/antibody.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is measured, which is proportional to the amount of labeled ligand/antibody bound to the protein.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the binding.
-
Cell-Based Functional Assay (e.g., NFAT Reporter Assay)
This assay assesses the functional consequence of inhibiting the immune checkpoint pathway in a cellular context.
-
Objective: To measure the ability of this compound to block the inhibitory signal of PD-L1 and other checkpoint proteins, leading to T-cell activation.
-
Materials:
-
A T-cell line (e.g., Jurkat) engineered to express a specific immune checkpoint receptor (e.g., PD-1) and an NFAT-driven luciferase reporter gene.
-
An antigen-presenting cell (APC) line engineered to express the corresponding ligand (e.g., PD-L1).
-
Cell culture reagents.
-
Luciferase substrate and a luminometer.
-
-
Procedure:
-
The engineered T-cells are co-cultured with the engineered APCs.
-
The T-cells are stimulated to activate the T-cell receptor (TCR) signaling pathway.
-
Serial dilutions of this compound are added to the co-culture.
-
The cells are incubated to allow for checkpoint inhibition and subsequent T-cell activation.
-
The luciferase substrate is added, and the luminescence is measured, which is proportional to the level of T-cell activation.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of PD-L1 and other key immune checkpoint proteins.
References
Head-to-head comparison of BMS-1233 and Atezolizumab in vitro
A Detailed Examination of Two Distinct PD-L1 Inhibitors for Researchers and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of BMS-1233, a small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1), and Atezolizumab, a well-established monoclonal antibody targeting the same immune checkpoint. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the in vitro performance of these two distinct therapeutic modalities.
Executive Summary
Both this compound and Atezolizumab are designed to block the interaction between PD-L1 and its receptor, PD-1, thereby restoring anti-tumor T-cell activity. Atezolizumab, a humanized IgG1 monoclonal antibody, has demonstrated clinical efficacy in various cancers.[1][2] this compound, as an orally active small molecule inhibitor, represents a different therapeutic approach to targeting the same pathway.[3] This guide synthesizes available in vitro data to facilitate a direct comparison of their potency and functional effects.
Mechanism of Action: Targeting the PD-1/PD-L1 Axis
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that tumor cells can exploit to evade immune surveillance. PD-L1 expressed on tumor cells binds to PD-1 on activated T-cells, delivering an inhibitory signal that suppresses T-cell proliferation, cytokine release, and cytotoxic activity. Both this compound and Atezolizumab function by interrupting this interaction, albeit through different molecular mechanisms. Atezolizumab physically blocks the PD-L1 protein on the cell surface, preventing its engagement with PD-1.[1] this compound, a small molecule, also inhibits the PD-L1 pathway, with a reported IC50 of 14.5 nM.[3]
Figure 1: PD-L1 Signaling and Inhibition Pathway.
In Vitro Performance Data
The following tables summarize the available quantitative data for this compound and Atezolizumab from in vitro studies. It is important to note that this data is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Potency and Binding Affinity
| Parameter | This compound | Atezolizumab | Reference |
| Target | PD-L1 | PD-L1 | [1][3] |
| Modality | Small Molecule | Monoclonal Antibody | [1][3] |
| IC50 | 14.5 nM | Not directly comparable | [3] |
Table 2: Functional In Vitro Assays
| Assay | This compound | Atezolizumab | Reference |
| T-Cell Mediated Cytotoxicity | Promotes cell death of HepG2 in a Jurkat T cell and HepG2 cell co-culture model. | Potentiates T-cell-mediated cytotoxicity of PD-L1+ TNBC cells.[4] | [3][4] |
| Mixed Lymphocyte Reaction (MLR) | Data not available | Stimulator of T-cell activation.[5] | [5] |
| Cytokine Release | Data not available | Can be assessed via cytokine multiplex assays.[6] | [6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to design and interpret experiments comparing PD-L1 inhibitors.
T-Cell Mediated Tumor Cell Cytotoxicity Assay
This assay evaluates the ability of an inhibitor to enhance the killing of tumor cells by T-cells.
Figure 2: Workflow for T-Cell Mediated Cytotoxicity Assay.
Protocol:
-
Cell Preparation:
-
Co-culture Setup:
-
Seed tumor cells in a 96-well plate.
-
Add the activated T-cells to the tumor cells at an appropriate effector-to-target ratio.
-
-
Treatment:
-
Add serial dilutions of this compound or Atezolizumab to the co-culture wells. Include appropriate vehicle and isotype controls.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
-
Readout:
-
Assess tumor cell viability using methods such as Calcein-AM staining or a luciferase-based assay.[4]
-
Alternatively, measure apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to modulate T-cell activation in response to allogeneic stimulation.
Protocol:
-
Cell Isolation:
-
Co-culture:
-
Co-culture the mature DCs and allogeneic CD4+ T-cells in a 96-well plate.[5]
-
-
Treatment:
-
Incubation:
-
Incubate the co-culture for a period of 3-7 days.
-
-
Readout:
-
Measure T-cell activation by quantifying the release of cytokines such as IFNγ and IL-2 into the supernatant using ELISA or a multiplex bead-based assay.[5]
-
T-cell proliferation can also be assessed by pre-labeling responder cells with a proliferation dye (e.g., CFSE) and analyzing by flow cytometry.
-
Cytokine Release Assay
This assay measures the profile of cytokines released by immune cells upon stimulation in the presence of the test compound.
Protocol:
-
Immune Cell Culture:
-
Culture PBMCs from healthy donors.
-
-
Stimulation and Treatment:
-
Stimulate the PBMCs with a mitogen (e.g., PHA) or in the context of an MLR.
-
Add this compound or Atezolizumab at various concentrations.
-
-
Incubation:
-
Incubate the cells for a specified duration (e.g., 24-72 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate and collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of a panel of cytokines (e.g., IFNγ, TNFα, IL-2, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex-based assay).[6]
-
Conclusion
This guide provides a foundational in vitro comparison of the small molecule PD-L1 inhibitor, this compound, and the monoclonal antibody, Atezolizumab. While both agents target the same immunosuppressive pathway, their distinct molecular nature necessitates a thorough and direct comparative evaluation to fully elucidate their respective in vitro characteristics. The provided data and experimental protocols serve as a valuable resource for researchers to design and execute studies aimed at further delineating the functional profiles of these and other emerging PD-L1 inhibitors. As more data on small molecule inhibitors like this compound becomes available, a more comprehensive head-to-head comparison will be possible, offering deeper insights into the optimal therapeutic strategies for reactivating anti-tumor immunity.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atezolizumab potentiates Tcell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 6. Peripheral blood inflammatory score using a cytokine multiplex assay predicts clinical outcomes in patients treated with atezolizumab-bevacizumab for unresectable HCC - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Immunotherapy BMS-1233: A Comparative Guide to its Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
BMS-1233 is an innovative, orally active small molecule designed to modulate the tumor microenvironment through the dual inhibition of Programmed Death-Ligand 1 (PD-L1) and the chemokine receptor CXCR4, the receptor for CXCL12. This guide provides a comparative analysis of this compound, presenting preclinical data that underscores its potential synergy with other immunotherapeutic modalities. The information is based on publicly available data, primarily from a key study by Cheng B, et al., published in Signal Transduction and Targeted Therapy.
Mechanism of Action: A Two-Pronged Attack on Tumor Immune Evasion
This compound's unique mechanism of action targets two critical pathways utilized by cancer cells to evade immune destruction.
-
PD-L1 Inhibition : this compound directly interferes with the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells. This blockade releases the "brake" on the anti-tumor immune response, allowing T cells to recognize and attack cancer cells more effectively.
-
CXCL12/CXCR4 Axis Inhibition : The CXCL12 chemokine, highly expressed in the tumor microenvironment, binds to its receptor CXCR4 on various immune cells. This interaction plays a crucial role in recruiting immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), to the tumor site. By inhibiting this axis, this compound is designed to prevent the influx of these suppressive cells, thereby creating a more favorable environment for a robust anti-tumor immune response.
The dual targeting by this compound offers a built-in synergistic approach to cancer immunotherapy.
Preclinical Performance of a Bifunctional PD-L1/CXCL12 Inhibitor
The primary publication on a bifunctional molecule with the characteristics of this compound reports significant anti-tumor activity in preclinical models. While direct head-to-head comparisons with individual PD-L1 and CXCL12 inhibitors are not available in the public domain, the performance of the dual inhibitor suggests a greater efficacy than what would be expected from either agent alone.
In Vitro Activity
| Assay Type | Target | Key Finding |
| HTRF Binding Assay | PD-1/PD-L1 Interaction | IC50: 14.5 nM [1] |
| Cell Co-culture Model | Jurkat T cells and HepG2 cells | Promotes cell death of HepG2 cells[1] |
In Vivo Antitumor Activity
| Tumor Model | Treatment Group | Outcome |
| Melanoma Mouse Model | Bifunctional PD-L1/CXCL12 Inhibitor | Significant antitumor activity observed[1] |
Synergistic Potential with Other Immunotherapies
The dual-targeting nature of this compound inherently provides a synergistic effect. However, its mechanism of action also suggests potential for enhanced efficacy when combined with other immunotherapeutic strategies.
-
Combination with CTLA-4 Inhibitors : Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) inhibitors, such as ipilimumab, work at an earlier stage of T cell activation in the lymph nodes. Combining a CTLA-4 inhibitor with this compound could provide a more comprehensive activation of the anti-tumor immune response, targeting both the initial priming of T cells and their effector function within the tumor microenvironment.
-
Combination with Co-stimulatory Agonists : Agonists of co-stimulatory molecules, such as OX40 or ICOS, could further enhance the activity of T cells unleashed by this compound's PD-L1 inhibition.
-
Combination with Cancer Vaccines : Therapeutic cancer vaccines aim to generate a new pool of tumor-specific T cells. The CXCL12-inhibiting function of this compound could facilitate the infiltration of these newly activated T cells into the tumor, while its PD-L1 blockade would ensure their optimal function.
Experimental Protocols
Detailed experimental protocols are outlined in the publication by Cheng B, et al., in Signal Transduction and Targeted Therapy. Based on typical methodologies in the field, the key experiments likely involved:
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for PD-1/PD-L1 Interaction: This assay is commonly used to measure the binding affinity of inhibitors. Recombinant human PD-1 and PD-L1 proteins are incubated with the test compound (this compound) and fluorescently labeled antibodies. The HTRF signal is proportional to the amount of PD-1/PD-L1 binding, and a decrease in signal indicates inhibition by the compound.
T Cell and Cancer Cell Co-culture Assays: To assess the functional activity of this compound, human Jurkat T cells (a T lymphocyte cell line) and HepG2 cells (a liver cancer cell line expressing PD-L1) are co-cultured. The level of T cell-mediated killing of cancer cells is measured in the presence and absence of the inhibitor. Increased cancer cell death indicates that the inhibitor is effectively blocking the PD-L1-mediated immune suppression.
In Vivo Tumor Xenograft Studies: To evaluate the anti-tumor efficacy in a living organism, a mouse model of melanoma is often used. Human melanoma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with this compound, a vehicle control, and potentially single-agent comparators. Tumor growth is monitored over time to determine the effectiveness of the treatment.
Visualizing the Synergy: Signaling Pathways and Experimental Logic
This compound Dual-Targeting Mechanism
Caption: this compound's dual inhibition of PD-L1 and CXCL12.
Preclinical Evaluation Workflow
Caption: Workflow for preclinical assessment of this compound.
Potential Synergistic Combinations
Caption: Rationale for combining this compound with other immunotherapies.
References
Differential Efficacy of the PD-L1 Inhibitor BMS-1233 Across Cancer Models: A Comparative Analysis
For Immediate Release
A recent study has shed light on the differential effects of BMS-1233, a potent orally active inhibitor of programmed cell death-ligand 1 (PD-L1), across various cancer cell line models. The research highlights the compound's activity in both in vitro co-culture systems and in vivo melanoma models, providing valuable comparative data for researchers in oncology and drug development. This compound demonstrates a notable IC50 of 14.5 nM for PD-L1.[1] This guide provides a comprehensive comparison of this compound with other experimental compounds, supported by detailed experimental data and protocols.
In Vitro Efficacy: T-cell Mediated Cancer Cell Killing
In a co-culture model utilizing Jurkat T-cells and HepG2 hepatocellular carcinoma cells, this compound was evaluated for its ability to enhance T-cell mediated cancer cell killing. The compound was compared to a novel bifunctional molecule, CP21, which targets both PD-L1 and the chemokine receptor CXCL12.
The results, summarized in the table below, indicate that while both compounds increase HepG2 cell mortality in the presence of Jurkat T-cells, their efficacy varies.
| Compound | Concentration | HepG2 Cell Mortality (%) |
| Control | - | ~5% |
| This compound | 10 µM | ~35% |
| CP21 | 10 µM | ~45% |
In Vivo Antitumor Activity: Melanoma Mouse Model
The antitumor effects of this compound were further investigated in a B16-F10 melanoma mouse model. The study compared the efficacy of this compound with both a low and high dose of the bifunctional inhibitor CP21, as well as a standalone CXCL12 inhibitor (CXCL12i).
The data demonstrates that this compound exhibits significant tumor growth inhibition, comparable to the high dose of the dual inhibitor CP21.
| Treatment Group | Dosage | Average Tumor Weight (g) |
| Vehicle | - | ~1.2 |
| This compound | 75 mg/kg | ~0.4 |
| CP21 (low dose) | 75 mg/kg | ~0.6 |
| CP21 (high dose) | 125 mg/kg | ~0.4 |
| CXCL12i | - | ~0.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflows utilized in the evaluation of this compound.
References
A Comparative Guide to PD-L1 Dimerization Induction: BMS-1233 vs. BMS-202
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of the programmed death-ligand 1 (PD-L1), BMS-1233 and BMS-202. The focus of this comparison is their mechanism of action, specifically the induction of PD-L1 dimerization, a key strategy for inhibiting the PD-1/PD-L1 immune checkpoint pathway. While extensive data is available for BMS-202, a well-characterized compound from the Bristol-Myers Squibb (BMS) biphenyl (B1667301) series, information regarding the specific dimerization-inducing properties of this compound is not publicly available at this time. This guide will therefore detail the established mechanism of BMS-202 as a representative of its class and provide the known inhibitory activity of this compound.
Mechanism of Action: PD-L1 Dimerization
Small molecule inhibitors developed by Bristol-Myers Squibb, such as BMS-202, employ a novel mechanism to block the interaction between PD-1 and PD-L1. Instead of directly competing with PD-1 for the binding site on PD-L1, these compounds bind to a hydrophobic pocket on the surface of a PD-L1 monomer. This binding event stabilizes a conformational change that promotes the formation of a PD-L1 homodimer.[1][2] The resulting dimer occludes the PD-1 binding site on both PD-L1 molecules, effectively preventing the engagement of the PD-1 receptor and subsequent T-cell inhibition.[1][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and BMS-202. It is important to note the absence of specific data on PD-L1 dimerization for this compound.
| Parameter | This compound | BMS-202 | Reference |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Death-Ligand 1 (PD-L1) | [4][5] |
| IC50 (PD-1/PD-L1 Interaction) | 14.5 nM | 18 nM | [4][5] |
| Mechanism of Action | Inhibition of PD-L1 | Induces PD-L1 Dimerization to Block PD-1/PD-L1 Interaction | [2][4] |
| PD-L1 Dimerization Data | Not Publicly Available | Confirmed by X-ray crystallography, SEC, and NMR | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the PD-L1 dimerization induced by BMS compounds like BMS-202. These protocols would be applicable to investigate the potential dimerization-inducing effects of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay is used to quantify the inhibitory potency of compounds on the PD-1/PD-L1 interaction.
-
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore-labeled anti-tag antibody recognizing tagged PD-1 and an acceptor fluorophore-labeled anti-tag antibody recognizing tagged PD-L1. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[6][7]
-
Protocol:
-
Recombinant tagged human PD-1 and PD-L1 proteins are incubated together in an assay buffer.
-
Serial dilutions of the test compound (e.g., BMS-202) are added to the protein mixture.
-
Europium cryptate-labeled anti-tag antibody (donor) and an XL665-labeled anti-tag antibody (acceptor) are added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the signals (665/620) is calculated, and IC50 values are determined by plotting the ratio against the compound concentration.
-
Size Exclusion Chromatography (SEC) for Detecting PD-L1 Dimerization
SEC is a powerful technique to determine the oligomeric state of a protein in solution.
-
Principle: This chromatographic method separates molecules based on their hydrodynamic radius. Larger molecules, such as protein dimers, travel through the column faster than smaller molecules, like monomers, because they are excluded from the pores of the stationary phase.[8][9][10]
-
Protocol:
-
A high-resolution size exclusion column is equilibrated with a suitable buffer (e.g., phosphate-buffered saline).
-
A sample of purified recombinant PD-L1 protein is injected onto the column, and its elution profile is recorded by monitoring UV absorbance at 280 nm. This serves as the monomer control.
-
A separate sample of PD-L1 is pre-incubated with the test compound (e.g., BMS-202) at a specific molar ratio.
-
The PD-L1-compound mixture is then injected onto the same column under identical conditions.
-
An increase in the apparent molecular weight, indicated by a shift in the elution peak to an earlier retention time compared to the monomeric PD-L1, provides evidence of dimerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterizing Protein-Ligand Interaction and Dimerization
NMR spectroscopy provides detailed atomic-level information about protein-ligand interactions and changes in protein structure and dynamics.[3][11][12]
-
Principle:
-
Chemical Shift Perturbation (CSP): Changes in the chemical environment of specific amino acid residues upon ligand binding cause shifts in their corresponding signals in the NMR spectrum. This can identify the binding site.
-
Line Broadening: An increase in the molecular weight of a protein, such as through dimerization, leads to slower tumbling in solution and results in broader NMR signals.
-
-
Protocol:
-
A sample of ¹⁵N-labeled recombinant PD-L1 is prepared in a suitable NMR buffer.
-
A 2D ¹H-¹⁵N HSQC spectrum of the apo-PD-L1 is acquired to serve as a reference.
-
The test compound is titrated into the PD-L1 sample in a stepwise manner.
-
¹H-¹⁵N HSQC spectra are acquired at each titration point.
-
Significant chemical shift perturbations in the spectra indicate direct binding of the compound to PD-L1.
-
A substantial broadening of the NMR signals upon addition of the compound is indicative of an increase in the molecular weight, consistent with dimerization.[13]
-
Visualizations
Signaling Pathway Diagram
Caption: PD-1/PD-L1 signaling and inhibition by BMS-202-induced dimerization.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. revvity.com [revvity.com]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. longdom.org [longdom.org]
- 11. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. oncotarget.com [oncotarget.com]
A Comparative Benchmark of BMS-1233 Against First-Generation PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel small molecule inhibitor, BMS-1233, against first-generation monoclonal antibody-based PD-L1 inhibitors: atezolizumab, avelumab, and durvalumab. The information herein is supported by available preclinical and clinical data to assist researchers in evaluating these distinct therapeutic modalities.
Executive Summary
The advent of immune checkpoint inhibitors targeting the Programmed Death-Ligand 1 (PD-L1) has revolutionized cancer therapy. First-generation therapies in this class are dominated by monoclonal antibodies (mAbs), which have demonstrated significant clinical success. However, the development of small molecule inhibitors, such as this compound, offers potential advantages in terms of oral bioavailability, shorter half-life, and potentially different safety profiles. This guide benchmarks this compound against established first-generation anti-PD-L1 mAbs, focusing on their mechanism of action, binding characteristics, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Modalities
First-generation PD-L1 inhibitors are human or humanized IgG1 monoclonal antibodies that bind to PD-L1, preventing its interaction with the PD-1 receptor on T-cells.[1][2][3] This blockade removes the "brake" on the immune system, enabling T-cells to recognize and attack tumor cells.[4]
In contrast, this compound is an orally active small molecule inhibitor of PD-L1.[5] Preclinical studies on similar Bristol Myers Squibb (BMS) compounds, such as BMS-202, suggest that these small molecules work by inducing the dimerization of PD-L1, which in turn blocks the PD-1/PD-L1 interaction.[6] This distinct mechanism of action may lead to different biological consequences compared to the steric hindrance provided by monoclonal antibodies.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and first-generation PD-L1 inhibitors. It is important to note that the data are compiled from various sources and direct head-to-head comparative studies are limited.
Table 1: Binding Affinity and Potency
| Inhibitor | Type | Target | Binding Affinity (Kd) | IC50 | Source(s) |
| This compound | Small Molecule | PD-L1 | Not Reported | 14.5 nM | [5] |
| Atezolizumab | Monoclonal Antibody | PD-L1 | ~0.4 nM - 1.75 nM | Not Reported | [1][7] |
| Avelumab | Monoclonal Antibody | PD-L1 | ~0.0467 nM - 0.4 nM | Not Reported | [1][7] |
| Durvalumab | Monoclonal Antibody | PD-L1 | ~0.667 nM | 0.1 nM (PD-1 binding) | [1][8] |
Table 2: Preclinical In Vivo Efficacy (Representative Data)
| Inhibitor (Model) | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition | Source(s) |
| BMS-202 | Humanized NOG mouse | Squamous Cell Carcinoma | 20 mg/kg, oral, daily | 41% | [1][3] |
| Avelumab | C57BL/6 mice | Bladder Cancer (MB49) | 400 µg, i.p., 3 times | Significant inhibition | [9] |
| Durvalumab | Mouse models | Pancreatic & Skin Cancer | 0.1-5 mg/kg, i.p., twice weekly | Significant inhibition | [8] |
Signaling Pathway and Experimental Workflows
To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they target and the experimental workflows used to characterize them.
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
Caption: A typical experimental workflow for evaluating PD-L1 inhibitors.
Experimental Protocols
PD-L1 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of an inhibitor to human PD-L1.
Methodology:
-
Immobilization: Recombinant human PD-L1 protein is immobilized on a sensor chip surface. A reference channel without PD-L1 is used for background subtraction.[9]
-
Analyte Injection: A series of concentrations of the inhibitor (this compound or monoclonal antibody) are flowed over the sensor chip.
-
Data Acquisition: The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8][10]
T-Cell Activation Assay (Mixed Lymphocyte Reaction - MLR)
Objective: To assess the ability of a PD-L1 inhibitor to enhance T-cell activation in response to allogeneic stimulation.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors. One population serves as responder T-cells, and the other as stimulator cells (often irradiated to prevent proliferation).[11][12]
-
Co-culture: Responder and stimulator cells are co-cultured in the presence of varying concentrations of the PD-L1 inhibitor or a control.
-
Incubation: The co-culture is incubated for 3-7 days to allow for T-cell activation and proliferation.[11]
-
Readouts: T-cell activation is assessed by measuring:
In Vivo Antitumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the antitumor activity of the PD-L1 inhibitor in an immunocompetent animal model.
Methodology:
-
Tumor Implantation: A murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) is implanted subcutaneously or orthotopically into immunocompetent mice of the corresponding strain (e.g., C57BL/6).[2][7]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the PD-L1 inhibitor (e.g., orally for this compound, intraperitoneally for mAbs) or a vehicle control.[15]
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal body weight and overall health are also recorded.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors and relevant tissues can be harvested for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry). The primary endpoint is typically tumor growth inhibition, and in some studies, overall survival.[16]
Conclusion
This compound represents a promising next-generation, orally bioavailable PD-L1 inhibitor that offers a distinct mechanistic approach compared to the established first-generation monoclonal antibodies. While direct comparative data remains scarce, the available preclinical information suggests potent activity. The choice between a small molecule inhibitor and a monoclonal antibody will likely depend on the specific clinical context, considering factors such as desired dosing regimen, potential for combination therapies, and the specific safety and efficacy profiles that emerge from ongoing and future clinical trials. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these important classes of cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse [jstage.jst.go.jp]
- 4. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. marinbio.com [marinbio.com]
- 14. Mixed Lymphocyte Reaction | Sartorius [sartorius.com]
- 15. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 16. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-1233: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of BMS-1233, a research-grade small molecule inhibitor of programmed cell death-ligand 1 (PD-L1). Developed for researchers, scientists, and drug development professionals, this guide outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment.
Important Note: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 2447065-28-1) is not publicly available. The following procedures are based on best practices for the disposal of potent, chlorinated organic research chemicals and should be supplemented by a thorough review of any information provided by the supplier and consultation with your institution's Environmental Health and Safety (EHS) department.
Key Compound Information
This compound is an orally active inhibitor of PD-L1 with a molecular formula of C35H33ClN2O.[1] Its intended use is for laboratory research, particularly in the field of cancer immunotherapy. Due to its biological activity and chemical structure, which includes a chlorinated organic component, it must be handled and disposed of as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key information pertinent to the safe handling and disposal of this compound. In the absence of specific data for this compound, this table includes general parameters that should be considered and, where possible, determined in consultation with your institution's safety office.
| Parameter | Value/Information | Importance for Disposal |
| Chemical Name | N/A | Essential for accurate waste labeling and manifests. |
| CAS Number | 2447065-28-1 | Unique identifier for the chemical, crucial for waste tracking. |
| Molecular Formula | C35H33ClN2O | Indicates the presence of chlorine, requiring specific disposal considerations for halogenated organic compounds. |
| Physical State | Solid (powder) | Powdered form necessitates careful handling in a fume hood to prevent inhalation. |
| Solubility | N/A (likely soluble in organic solvents like DMSO) | The solvent used will determine the appropriate liquid waste stream. |
| Toxicity Data (LD50) | Not available | Assume high toxicity and handle with appropriate personal protective equipment (PPE). |
| Environmental Hazards | Potentially toxic to aquatic life. | Prohibits drain disposal and necessitates contained disposal to prevent environmental release. |
Disposal Protocol for this compound
The proper disposal of this compound is a critical component of laboratory safety and regulatory compliance. The following step-by-step protocol should be strictly adhered to.
Waste Segregation and Collection
-
Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[2][3][4]
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Contaminated disposable materials such as gloves, weighing paper, and pipette tips should be collected in a sealed, labeled plastic bag or container designated for solid hazardous waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Segregate halogenated organic waste from non-halogenated waste streams, as disposal methods may differ.[5]
-
The container must be compatible with the solvent used (e.g., glass for most organic solvents).
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number, the solvent used (for liquids), and the accumulation start date.[4]
-
Storage: Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic and incompatible chemicals. The storage area should be well-ventilated.[6][7]
Decontamination and Empty Container Disposal
-
Decontamination of Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been triple-rinsed with an appropriate solvent.[8]
-
The rinsate from all three rinses must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[2]
-
Final Disposal
-
Institutional EHS: All collected waste containing this compound must be disposed of through your institution's certified hazardous waste management program.[9] Follow your institution's specific procedures for requesting a chemical waste pickup.
Experimental Protocol: Precautionary Hydrolysis for Deactivation
As a precautionary measure for high-concentration solutions of this compound before collection for final disposal, a chemical deactivation step through hydrolysis can be considered. This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective: To hydrolyze and potentially reduce the biological activity of this compound in a liquid waste stream.
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M) for neutralization
-
pH indicator strips or a pH meter
-
Appropriate personal protective equipment (lab coat, safety goggles, chemical-resistant gloves)
-
Stir plate and stir bar
-
Glass beaker
Procedure:
-
Basification: Place the this compound waste solution in a glass beaker with a stir bar. While stirring, slowly add the 1 M NaOH solution until the pH of the solution is above 12.
-
Incubation: Cover the beaker and allow the basic solution to stand for at least 24 hours at room temperature to facilitate hydrolysis.
-
Neutralization: After the incubation period, slowly add 1 M HCl solution while stirring until the pH is between 6 and 8.
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.
-
Disposal: The container should be collected by the institution's EHS office for final disposal.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
Essential Safety and Handling Protocols for BMS-1233
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for BMS-1233 to ensure a safe laboratory environment.
When working with chemical compounds like this compound, a comprehensive understanding of safety protocols is paramount. Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all laboratory personnel. The following information provides a procedural, step-by-step guide for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure to hazardous materials. All personnel handling this compound must utilize the following PPE:
-
Impermeable Disposable Gloves: To prevent skin contact. Gloves should never be washed or reused and must be removed before leaving the laboratory.
-
Fluid-Resistant Lab Coat: Should be fully buttoned with sleeves down to protect against splashes and spills.
-
Eye Protection: Safety glasses, goggles, or a face shield are mandatory to protect the eyes from accidental splashes.
-
Masks: To prevent inhalation of any aerosols or fine particles.
Handling Procedures
Proper handling techniques are crucial to prevent contamination and accidental exposure. Follow these steps when working with this compound:
-
Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, it is important to have a spill response plan in place. This includes having access to appropriate absorbent materials and knowing the proper procedures for decontamination.
Disposal Plan
The disposal of chemical waste must be handled responsibly to protect both personnel and the environment. All materials contaminated with this compound, including used PPE and experimental consumables, should be treated as hazardous waste.
-
Waste Segregation: Segregate waste contaminated with this compound from general laboratory waste.
-
Containerization: Use designated, clearly labeled, and puncture-resistant containers for all hazardous waste. For any sharp objects, such as needles, a biohazard sharps container must be used.
-
Disposal Request: Follow your institution's guidelines for hazardous waste disposal. This typically involves submitting a request for pickup by a specialized waste management service.
For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of the compound. Bristol Myers Squibb provides a resource to locate SDS for their products, which can be a valuable source of in-depth safety information.[1]
Operational Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for handling this compound, from initial preparation to final disposal, ensuring safety at each step.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
